VO-Ohpic trihydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H19N2O11V+ |
|---|---|
Molecular Weight |
418.23 g/mol |
IUPAC Name |
hydrido-hydroxy-oxovanadium;hydron;bis(3-hydroxypyridine-2-carboxylic acid);trihydrate |
InChI |
InChI=1S/2C6H5NO3.4H2O.O.V.H/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;;;/h2*1-3,8H,(H,9,10);4*1H2;;;/q;;;;;;;+1; |
InChI Key |
QCNGUXCDZCQXOY-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of VO-Ohpic Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
VO-Ohpic trihydrate has emerged as a potent and selective small molecule inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). This technical guide provides an in-depth exploration of the core mechanism of action of this compound, its impact on downstream signaling pathways, and its effects on cellular processes. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts centered on this promising compound.
Core Mechanism of Action: Potent and Selective Inhibition of PTEN
This compound exerts its biological effects primarily through the direct inhibition of PTEN, a critical dual-specificity phosphatase that negatively regulates the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1][2] By dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the 3' position of the inositol (B14025) ring, PTEN acts as a crucial brake on a cascade of downstream signaling events that govern cell growth, proliferation, survival, and metabolism.[1]
This compound is a potent inhibitor of PTEN's lipid phosphatase activity, with reported IC50 values in the low nanomolar range.[3][4] Studies have demonstrated its high selectivity for PTEN over other phosphatases, such as SHP-1, making it a valuable tool for specifically interrogating the PTEN signaling axis.[5] The inhibition by this compound is characterized as reversible and noncompetitive, indicating that it binds to a site on the enzyme distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency.[6][7] This mode of inhibition distinguishes it from competitive inhibitors that directly compete with the substrate for binding to the active site.[6]
Quantitative Inhibition Data
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 35 nM | Recombinant PTEN, PIP3-based assay | [3] |
| IC50 | 46 ± 10 nM | Recombinant PTEN, OMFP-based assay | [1][4] |
| Kic (competitive inhibition constant) | 27 ± 6 nM | Recombinant PTEN, OMFP substrate | [1][6] |
| Kiu (uncompetitive inhibition constant) | 45 ± 11 nM | Recombinant PTEN, OMFP substrate | [1][6] |
Downstream Signaling Consequences: Activation of the PI3K/Akt Pathway
The inhibition of PTEN by this compound leads to the accumulation of cellular PIP3. This accumulation serves as a docking site for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as protein kinase B).[1] The recruitment of Akt to the plasma membrane facilitates its phosphorylation and subsequent activation by upstream kinases such as PDK1.
Activated Akt then phosphorylates a multitude of downstream substrates, triggering a cascade of cellular responses. A key consequence of PTEN inhibition by this compound is the enhanced phosphorylation of Akt at Serine 473 and Threonine 308.[8] This activation of the Akt signaling pathway has been observed in various cell lines treated with this compound.[6]
Cellular and In Vivo Effects
The modulation of the PI3K/Akt pathway by this compound translates into a range of observable cellular and in vivo effects.
-
Cell Viability and Proliferation: In certain cancer cell lines with low PTEN expression, such as Hep3B, this compound has been shown to inhibit cell viability and proliferation.[1][9] This seemingly paradoxical effect may be attributed to the induction of cellular senescence.[6]
-
Apoptosis: By activating the pro-survival Akt pathway, this compound can protect cells from apoptosis. For instance, it has been shown to protect endplate chondrocytes against apoptosis.
-
Tumor Growth: In preclinical xenograft models using human cancer cells, administration of this compound has been demonstrated to significantly inhibit tumor growth.[1]
Experimental Protocols
In Vitro PTEN Inhibition Assay (OMFP Substrate)
This protocol describes the determination of PTEN inhibition by this compound using the artificial substrate 3-O-methylfluorescein phosphate (B84403) (OMFP).
Materials:
-
Recombinant human PTEN
-
This compound
-
OMFP (3-O-methylfluorescein phosphate)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM DTT
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in assay buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add recombinant PTEN to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[9]
-
Initiate the reaction by adding OMFP solution to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 525 nm.
-
Monitor the fluorescence kinetically over a period of 30-60 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate as a function of the inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Cell Viability Assay (MTS Assay)
This protocol outlines the assessment of cell viability in response to this compound treatment using a colorimetric MTS assay.
Materials:
-
Hep3B human hepatocellular carcinoma cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTS reagent
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed 3 x 10^3 Hep3B cells per well in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired period (e.g., 72 hours).[3]
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blotting for Akt Phosphorylation
This protocol details the detection of phosphorylated Akt (p-Akt) in cell lysates following treatment with this compound.
Materials:
-
Cell line of interest (e.g., Hep3B)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with antibodies against total Akt and a loading control (e.g., β-actin) to normalize the data.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., Hep3B)
-
This compound
-
Vehicle solution (e.g., DMSO and ethanol (B145695) solution)
-
Calipers
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle to the respective groups daily or as determined.
-
Measure tumor volume using calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of PTEN. Its mechanism of action, centered on the upregulation of the PI3K/Akt signaling pathway, has been extensively validated through a variety of in vitro and in vivo studies. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of PTEN inhibition.
References
- 1. tandfonline.com [tandfonline.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterisation of the PTEN inhibitor VO-OHpic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
The Discovery and History of VO-Ohpic: A Potent, Reversible Inhibitor of the PTEN Tumor Suppressor
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of VO-Ohpic, a vanadium-based small molecule inhibitor of the Phosphatase and Tensin Homolog (PTEN) tumor suppressor.[1][2][3] PTEN is a critical negative regulator of the PI3K/Akt signaling pathway, a cascade frequently dysregulated in cancer and other diseases.[4][5][6][7] The development of potent and specific PTEN inhibitors like VO-Ohpic has provided invaluable tools for dissecting PTEN's cellular functions and represents a promising therapeutic strategy. This document details the quantitative biochemical and cellular data for VO-Ohpic, outlines key experimental protocols for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.
Introduction: The Significance of PTEN Inhibition
The Phosphatase and Tensin Homolog (PTEN) is a dual-specificity phosphatase that primarily dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the 3' position of the inositol (B14025) ring, converting it to phosphatidylinositol (4,5)-bisphosphate (PIP2).[1][7] This action directly counteracts the activity of phosphoinositide 3-kinase (PI3K), a key enzyme in a signaling pathway that promotes cell growth, proliferation, survival, and metabolism.[6][8] Loss of PTEN function, a common event in many human cancers, leads to the accumulation of PIP3 and subsequent hyperactivation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[4][5][9]
The critical role of the PTEN/PI3K/Akt pathway in tumorigenesis has made it a major focus for drug discovery.[6] While much effort has been directed towards inhibiting PI3K and Akt, the pharmacological inhibition of PTEN itself presents an alternative and potentially powerful therapeutic approach, particularly in contexts where PTEN function is haploinsufficient. The discovery of VO-Ohpic as a potent and reversible PTEN inhibitor has been a significant advancement in this field.[1][3]
Discovery and History of VO-Ohpic
VO-Ohpic, a vanadyl compound complexed with hydroxypicolinic acid, emerged from research into vanadium compounds as phosphatase inhibitors.[1][10][11][12] Simple vanadium salts like vanadate (B1173111) were known to inhibit protein tyrosine phosphatases (PTPs), but they lacked specificity.[12][13] The development of organic vanadium complexes was aimed at creating more selective and potent inhibitors.[13] VO-Ohpic was identified as a particularly potent inhibitor of PTEN's lipid phosphatase activity with nanomolar affinity.[1][3] Subsequent studies have characterized it as a valuable chemical probe to investigate the cellular consequences of PTEN inhibition in various disease models, including cancer and diabetes.[1][14]
Mechanism of Action
Detailed kinetic studies have revealed that VO-Ohpic is a reversible and non-competitive inhibitor of PTEN.[1][3] This mode of inhibition means that VO-Ohpic can bind to both the free enzyme (E) and the enzyme-substrate (ES) complex, affecting both the Km (Michaelis constant) and Vmax (maximum reaction velocity) of the enzyme.[1][3] The inhibition is fully reversible upon dilution, indicating that the compound does not form a permanent covalent bond with the enzyme.[1][3]
Quantitative Data
The following tables summarize the key quantitative data for VO-Ohpic's activity against PTEN.
Table 1: In Vitro Inhibition of PTEN by VO-Ohpic
| Parameter | Value | Substrate Used | Reference |
| IC50 | 35 ± 2 nM | PIP3 | [1][15] |
| IC50 | 46 ± 10 nM | OMFP | [1][16] |
| Kic (inhibitor constant, competitive) | 27 ± 6 nM | OMFP | [1][3] |
| Kiu (inhibitor constant, uncompetitive) | 45 ± 11 nM | OMFP | [1][3] |
IC50: Half-maximal inhibitory concentration. Kic: Inhibition constant for binding to the free enzyme. Kiu: Inhibition constant for binding to the enzyme-substrate complex. PIP3: Phosphatidylinositol (3,4,5)-trisphosphate. OMFP: 3-O-methylfluorescein phosphate (B84403).
Table 2: Cellular Effects of VO-Ohpic in Hep3B Hepatocellular Carcinoma Cells
| Assay | Endpoint | Concentration | Effect | Reference |
| Cell Viability | Inhibition | 500 nM | Significant reduction after 72h | [14] |
| Cell Proliferation (BrdU) | Inhibition | Dose-dependent | Inhibition of BrdU incorporation | [15] |
| Colony Formation | Inhibition | Dose-dependent | Decrease in colony-forming ability | [14] |
| Cell Cycle | Arrest | 500 nM | Accumulation of cells in G2/M phase | [14] |
Signaling Pathways and Experimental Workflows
The PTEN/PI3K/Akt Signaling Pathway
The following diagram illustrates the central role of PTEN in antagonizing the PI3K/Akt signaling pathway and the point of intervention by VO-Ohpic.
Caption: The PTEN/PI3K/Akt signaling pathway and inhibition by VO-Ohpic.
Experimental Workflow: PTEN Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory activity of VO-Ohpic on PTEN in vitro.
Caption: Workflow for an in vitro PTEN inhibition assay.
Experimental Workflow: Western Blot for Akt Phosphorylation
This diagram illustrates the process of determining the effect of VO-Ohpic on the phosphorylation of Akt in a cellular context.
Caption: Workflow for Western blot analysis of Akt phosphorylation.
Experimental Protocols
In Vitro PTEN Inhibition Assay (OMFP-based)
This protocol is adapted from methodologies described in the literature.[1]
-
Reagents and Materials:
-
Recombinant human PTEN
-
VO-Ohpic
-
3-O-methylfluorescein phosphate (OMFP) substrate
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM DTT, 100 mM NaCl, 0.05% Tween-20
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 525 nm)
-
-
Procedure:
-
Prepare serial dilutions of VO-Ohpic in DMSO, followed by a further dilution in Assay Buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
In a 96-well plate, add 25 µL of the diluted VO-Ohpic or vehicle control (Assay Buffer with 1% DMSO).
-
Add 50 µL of recombinant PTEN (e.g., 20 nM final concentration) to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of OMFP substrate (e.g., 200 µM final concentration).
-
Immediately begin kinetic reading of fluorescence intensity every minute for 30-60 minutes at room temperature.
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Western Blot for Akt Phosphorylation
This protocol provides a general framework for assessing the effect of VO-Ohpic on Akt phosphorylation in cultured cells.[17][18][19][20]
-
Reagents and Materials:
-
Cell line of interest (e.g., Hep3B)
-
Complete cell culture medium
-
VO-Ohpic
-
Phosphate-buffered saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails immediately before use.
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Treat cells with the desired concentrations of VO-Ohpic or vehicle (DMSO) for the specified time.
-
After treatment, wash the cells once with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations for all samples with Lysis Buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in Blocking Buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
Apply the chemiluminescent substrate and capture the image using a digital imager.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt or a loading control like β-actin.
-
Conclusion
VO-Ohpic has been established as a potent, reversible, and non-competitive inhibitor of PTEN. Its discovery has provided a critical tool for the scientific community to probe the complex biology of the PTEN/PI3K/Akt signaling pathway. The well-characterized in vitro and cellular activities of VO-Ohpic, supported by detailed experimental protocols, make it a valuable compound for both basic research and as a lead molecule for the development of novel therapeutics targeting PTEN-related pathologies. This guide serves as a foundational resource for researchers and drug development professionals interested in utilizing VO-Ohpic to further our understanding of PTEN and its role in human disease.
References
- 1. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterisation of the PTEN inhibitor VO-OHpic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of PTEN and its signalling pathways, including AKT, in breast cancer; an assessment of relationships with other prognostic factors and with outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. The PTEN/PI3K/AKT signalling pathway in cancer, therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. PTEN-regulated signaling pathway [pfocr.wikipathways.org]
- 9. PTEN Tumor Suppressor Network in PI3K-Akt Pathway Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vanadium compounds. Their action on alkaline phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Vanadium Compounds as PTP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. tandfonline.com [tandfonline.com]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. ccrod.cancer.gov [ccrod.cancer.gov]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
An In-depth Technical Guide to the Biochemical Properties of VO-Ohpic Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
VO-Ohpic trihydrate is a potent and selective, reversible inhibitor of the phosphatase and tensin homolog (PTEN), a critical tumor suppressor protein.[1][2] By targeting the lipid phosphatase activity of PTEN, this compound modulates the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a central regulator of cell growth, proliferation, survival, and metabolism.[3][4][5] This guide provides a comprehensive overview of the biochemical properties of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆N₂O₁₁V | [3][6] |
| Molecular Weight | 415.20 g/mol | [4][6] |
| IUPAC Name | hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate | |
| CAS Number | 476310-60-8 | [3][4][6] |
| Appearance | Light green to green solid | [6] |
| Solubility | Soluble in DMSO (≥50 mg/mL); Insoluble in water and ethanol | [4][6] |
Biochemical Activity and Mechanism of Action
This compound is a highly potent inhibitor of PTEN's lipid phosphatase activity, with a reported IC₅₀ value of approximately 35-46 nM.[1][3][4][5][6] The inhibition is characterized as noncompetitive and reversible.[1][2] PTEN functions as a tumor suppressor by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP₃), thereby antagonizing the PI3K signaling pathway. By inhibiting PTEN, this compound leads to an accumulation of PIP₃ at the plasma membrane. This, in turn, promotes the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).
Activated Akt phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR) and the Forkhead box protein O3a (FoxO3a).[4][5][6] The activation of the Akt/mTOR pathway promotes cell growth, proliferation, and survival, while the phosphorylation of FoxO3a by Akt leads to its exclusion from the nucleus, thereby inhibiting the transcription of genes involved in apoptosis and cell cycle arrest.[3]
Signaling Pathway of this compound
Quantitative Data
Table 1: In Vitro Inhibitory Activity
| Parameter | Value | Assay Conditions | Reference |
| IC₅₀ | 35 nM | Recombinant PTEN, PIP₃-based assay | [3][4][5] |
| IC₅₀ | 46 ± 10 nM | Recombinant PTEN, OMFP-based assay | [1][6] |
| Kic | 27 ± 6 nM | Noncompetitive inhibition constant | [6] |
| Kiu | 45 ± 11 nM | Noncompetitive inhibition constant | [6] |
Table 2: Cellular Activity
| Cell Line | Effect | Effective Concentration | Reference |
| NIH 3T3, L1 fibroblasts | Increased Akt phosphorylation (Ser473, Thr308) | Saturation at 75 nM | [3] |
| Hep3B (low PTEN) | Inhibition of cell viability, proliferation, and colony formation; induction of senescence | 0-5 µM | [4] |
| PLC/PRF/5 (high PTEN) | Lesser inhibition of cell viability, proliferation, and colony formation | 0-5 µM | [4] |
| SNU475 (PTEN-negative) | No effect on cell viability | Not applicable | [4] |
Table 3: In Vivo Efficacy
| Animal Model | Treatment Regimen | Outcome | Reference |
| Nude mice with Hep3B xenografts | 10 mg/kg, i.p. | Significant inhibition of tumor growth | [4] |
| C57BL/6 mice (cardiac arrest model) | 10 µg/kg, i.p. | Increased survival, improved cardiac function | [6] |
| Mice with doxorubicin-induced cardiomyopathy | Not specified | Attenuated apoptosis and cardiac remodeling | [7][8] |
Experimental Protocols
In Vitro PTEN Inhibition Assay (OMFP-based)
This protocol is adapted from methodologies described for measuring PTEN activity using the artificial substrate 3-O-methylfluorescein phosphate (B84403) (OMFP).[2]
Materials:
-
Recombinant human PTEN enzyme
-
This compound
-
OMFP (3-O-methylfluorescein phosphate)
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM DTT, 100 mM NaCl, 0.05% Tween-20
-
DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 525 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of this compound in the assay buffer to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (DMSO).
-
In a 96-well plate, add 5 µL of each inhibitor dilution.
-
Add 85 µL of assay buffer containing the recombinant PTEN enzyme to each well. The final enzyme concentration should be optimized for linear reaction kinetics.
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of OMFP substrate to each well. The final substrate concentration should be near the Kₘ value for PTEN.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 15-30 minutes at 37°C.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Western Blot Analysis of Akt Phosphorylation
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of Akt at Ser473 in a cell-based assay.
Experimental Workflow for Western Blot Analysis
Materials:
-
Cell line of interest (e.g., NIH 3T3, Hep3B)
-
Complete cell culture medium
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time (e.g., 2, 6, 24 hours).[9] Include a vehicle-only control (DMSO).
-
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer. Denature by boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies against total Akt and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Cell Viability MTS Assay
This protocol describes how to measure the effect of this compound on cell viability using an MTS-based assay.
Materials:
-
Cell line of interest (e.g., Hep3B)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well clear-bottom microplate
-
MTS reagent
-
Microplate spectrophotometer (absorbance at 490 nm)
Procedure:
-
Seed cells into a 96-well plate at a density of 3 x 10³ cells/well and allow them to attach overnight.[10]
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-5 µM).[4] Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the background absorbance (no-cell control) from all readings.
-
Express the results as a percentage of the vehicle-treated control cells.
Conclusion
This compound is a valuable research tool for investigating the roles of the PTEN/Akt signaling pathway in various physiological and pathological processes. Its high potency and selectivity make it a suitable candidate for further investigation in drug development programs, particularly in the areas of oncology and metabolic diseases. The data and protocols presented in this guide offer a solid foundation for researchers to explore the biochemical properties and therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the PTEN Inhibition Kinetics and Reversibility of VO-Ohpic Trihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinetic properties and reversibility of VO-Ohpic trihydrate, a potent, vanadium-based inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological and experimental pathways.
Introduction to PTEN and its Inhibition
Phosphatase and Tensin Homolog (PTEN) is a critical dual-specificity phosphatase that acts as a tumor suppressor by negatively regulating the PI3K/Akt signaling pathway.[1] It functions primarily by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the 3' position of the inositol (B14025) ring, thereby converting it to phosphatidylinositol (4,5)-bisphosphate (PIP2).[1] This action antagonizes the activity of phosphoinositide 3-kinase (PI3K) and dampens downstream signaling cascades that promote cell growth, proliferation, and survival.[1]
Given its central role in cell signaling, the inhibition of PTEN has emerged as a potential therapeutic strategy in various contexts, including nerve injury, cardiac ischemia, and certain types of cancer where transient pathway activation may be beneficial. This compound has been identified as a potent and selective small molecule inhibitor of PTEN.[2][3] Understanding the kinetics and reversibility of this inhibition is paramount for its application in both basic research and drug development.
Nomenclature and Structural Distinction: VO-Ohpic vs. bpV(HOpic)
It is crucial to distinguish between this compound and another commonly referenced PTEN inhibitor, bpV(HOpic). While the terms are sometimes used interchangeably in literature, they represent distinct chemical entities:
-
This compound is a vanadyl ([V=O]2+) complex, containing vanadium in the +4 oxidation state. Its systematic name is hydroxy(oxo)vanadium(V) 3-hydroxypyridine-2-carboxylic acid trihydrate.
-
bpV(HOpic) is a bisperoxovanadium complex, with vanadium in the +5 oxidation state. Its full name is bisperoxovanadium(V)-5-hydroxypyridine-2-carboxylic acid.[4]
This guide focuses specifically on the kinetic and reversibility data available for This compound .
Quantitative Analysis of PTEN Inhibition by this compound
The inhibitory potency of this compound against PTEN has been characterized by several key kinetic parameters. The reported values can vary based on the experimental conditions, particularly the substrate utilized in the assay.
| Kinetic Parameter | Value | Substrate Used | Reference |
| IC50 | 35 ± 2 nM | PIP3 | [1] |
| 46 ± 10 nM | OMFP | [2][5] | |
| ~6.74 µM | PtdIns(3,4,5)P3 | [6] | |
| Kic (competitive inhibition constant) | 27 ± 6 nM | OMFP | [5] |
| Kiu (uncompetitive inhibition constant) | 45 ± 11 nM | OMFP | [5] |
Note: The significantly higher IC50 value reported in one study may be attributable to differences in assay conditions or the source of the inhibitor.[6]
Mechanism and Kinetics of Inhibition
This compound inhibits PTEN through a noncompetitive mechanism.[5] This is evidenced by the observation that the inhibitor affects both the Michaelis constant (Km) and the maximum reaction velocity (Vmax) of the enzymatic reaction.[5] In a noncompetitive inhibition model, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site distinct from the active site.[5]
The inhibition constants for the binding of VO-Ohpic to the free enzyme (Kic) and the enzyme-substrate complex (Kiu) were determined to be 27 ± 6 nM and 45 ± 11 nM, respectively.[5] The similarity of these values suggests that the binding of the substrate has minimal impact on the inhibitor's affinity for the enzyme.[5]
While the precise allosteric binding site of VO-Ohpic on PTEN has not been definitively elucidated through structural studies like X-ray crystallography, it is proposed that the inhibitor stabilizes an inactive conformation of the enzyme.[7] This binding is thought to involve specific hydrogen bonding and hydrophobic interactions that disrupt the catalytic site's function.[7] The sterically demanding nature of the VO-Ohpic molecule is also thought to play a role in its inhibitory action.[8]
Reversibility of PTEN Inhibition
A critical aspect of a pharmacological inhibitor is its reversibility. The inhibition of PTEN by this compound has been demonstrated to be fully reversible .[5][9] This was conclusively shown using an inhibitor dilution assay.[5]
In this experimental setup, pre-incubation of PTEN with a high concentration of VO-Ohpic resulted in significant inhibition of its enzymatic activity.[5] However, upon dilution of the enzyme-inhibitor complex into a buffer lacking the inhibitor, the enzymatic activity was restored to a level comparable to that of the enzyme exposed to a lower, post-dilution concentration of the inhibitor.[5] This recovery of activity upon dilution is a hallmark of a reversible inhibitor.[5] Conversely, if the dilution was performed into a buffer containing the same high concentration of the inhibitor, no recovery of activity was observed.[5]
The reversible nature of VO-Ohpic's inhibition is a desirable characteristic for a research tool and potential therapeutic agent, as it allows for the modulation of PTEN activity in a controlled manner.
Experimental Protocols
PTEN Inhibition Assay using 3-O-Methylfluorescein Phosphate (B84403) (OMFP)
This assay provides a continuous, fluorescence-based method for measuring PTEN activity.
Materials:
-
Recombinant PTEN enzyme
-
This compound stock solution (e.g., 100 µM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10 mM DTT)
-
3-O-Methylfluorescein Phosphate (OMFP) substrate stock solution (e.g., 5.2 mM in assay buffer)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer containing 1% DMSO.
-
In a 96-well plate, add the desired concentration of VO-Ohpic to the respective wells.
-
Add recombinant PTEN to each well and pre-incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding OMFP to a final concentration of 200 µM.
-
Immediately measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for 3-O-methylfluorescein.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each concentration of VO-Ohpic relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Inhibitor Dilution Assay for Reversibility
This assay is designed to determine if the inhibition of PTEN by VO-Ohpic is reversible.
Procedure:
-
Experiment 1 (No Inhibitor Control): Incubate PTEN in assay buffer with 1% DMSO for 10 minutes at room temperature. Add OMFP and measure the baseline activity.
-
Experiment 2 (Low Inhibitor Concentration): Incubate PTEN with a low concentration of VO-Ohpic (e.g., 30 nM) for 10 minutes. Add OMFP and measure the inhibited activity.
-
Experiment 3 (Dilution without Inhibitor): Pre-incubate PTEN with a high concentration of VO-Ohpic (e.g., 300 nM) for 10 minutes. Dilute this mixture 1:10 into assay buffer containing 1% DMSO (final inhibitor concentration will be 30 nM). Incubate for another 10 minutes, then add OMFP and measure the activity.
-
Experiment 4 (Dilution with Inhibitor): Pre-incubate PTEN with a high concentration of VO-Ohpic (300 nM) for 10 minutes. Dilute this mixture 1:10 into assay buffer containing 300 nM VO-Ohpic and 1% DMSO. Incubate for another 10 minutes, add OMFP, and measure the activity.
Interpretation: If the activity in Experiment 3 is significantly higher than in Experiment 4 and comparable to Experiment 2, it indicates that the inhibition is reversible.
Malachite Green Phosphatase Assay for PIP3 Dephosphorylation
This is an endpoint colorimetric assay that measures the amount of inorganic phosphate released from the dephosphorylation of PIP3.
Materials:
-
Recombinant PTEN enzyme
-
This compound
-
PIP3 substrate
-
Assay Buffer
-
Malachite Green reagent
-
Phosphate standards
-
96-well microplate
-
Microplate reader
Procedure:
-
Set up reactions in a 96-well plate with varying concentrations of VO-Ohpic, a fixed amount of PTEN, and assay buffer.
-
Pre-incubate the enzyme and inhibitor for a defined period.
-
Initiate the reaction by adding the PIP3 substrate.
-
Incubate the reaction at 37°C for a set time (e.g., 30-60 minutes).
-
Stop the reaction and develop the color by adding the Malachite Green reagent.
-
Measure the absorbance at approximately 620 nm.
-
Create a standard curve using known concentrations of phosphate.
-
Calculate the amount of phosphate released in each reaction and determine the percent inhibition.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The PTEN signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for determining PTEN inhibition kinetics.
Caption: Logical flow of the inhibitor dilution assay to determine reversibility.
Conclusion
This compound is a potent, reversible, and noncompetitive inhibitor of PTEN. Its well-characterized kinetic parameters, particularly its low nanomolar inhibition constants, make it a valuable tool for studying the PTEN signaling pathway. The reversibility of its action allows for controlled modulation of PTEN activity in experimental systems. While the precise allosteric binding site and the on/off rates of its interaction with PTEN remain areas for further investigation, the existing data provide a solid foundation for its use in cell biology and preclinical research. The experimental protocols detailed in this guide offer a starting point for researchers aiming to investigate the effects of this compound on PTEN activity in their own systems.
References
- 1. echelon-inc.com [echelon-inc.com]
- 2. Tumour suppressor PTEN activity is differentially inducible by myo‐inositol phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 5. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PTEN Inhibition in Human Disease Therapy [mdpi.com]
- 7. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Stopped-flow - Wikipedia [en.wikipedia.org]
Synthesis and Chemical Characterization of VO-Ohpic Trihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: VO-Ohpic trihydrate, also known as bis(3-hydroxy-2-pyridinecarboxylato)oxovanadium(IV) trihydrate, is a potent and selective inhibitor of the tumor suppressor protein Phosphatase and Tensin Homolog (PTEN). Its ability to modulate the PI3K/Akt signaling pathway has garnered significant interest in its potential therapeutic applications, particularly in oncology and diabetes research. This technical guide provides an in-depth overview of the synthesis and chemical characterization of this compound, offering detailed experimental protocols and data presentation to aid researchers in their studies.
Synthesis of this compound
While the specific, detailed protocol for the synthesis of this compound is outlined in a publication by Mak et al. in the Journal of Inorganic Biochemistry (2005), this guide provides a generalized and representative procedure based on the common synthesis of similar oxovanadium(IV) picolinate (B1231196) complexes. The synthesis typically involves the chelation of a vanadyl salt with 3-hydroxypicolinic acid in an aqueous or alcoholic medium.
Generalized Experimental Protocol: Synthesis
-
Preparation of Reactant Solutions:
-
Dissolve a stoichiometric amount of a vanadyl salt (e.g., vanadyl sulfate, VOSO₄) in deionized water or a suitable alcohol (e.g., methanol, ethanol).
-
In a separate vessel, dissolve a twofold molar excess of 3-hydroxypicolinic acid in the same solvent. The use of a slight excess of the ligand can help drive the reaction to completion.
-
-
Reaction Mixture:
-
Slowly add the vanadyl salt solution to the 3-hydroxypicolinic acid solution with constant stirring.
-
The pH of the reaction mixture may be adjusted to a neutral or slightly acidic range (pH 5-7) using a suitable base (e.g., sodium hydroxide (B78521) or ammonium (B1175870) hydroxide) to facilitate the deprotonation of the carboxylic acid and hydroxyl groups of the ligand, promoting chelation.
-
-
Reaction Conditions:
-
The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 40-60 °C) for a period ranging from a few hours to overnight to ensure complete complex formation. The progress of the reaction can be monitored by a color change in the solution.
-
-
Isolation and Purification of the Product:
-
Upon completion of the reaction, the resulting precipitate of this compound is collected by filtration (e.g., using a Buchner funnel).
-
The collected solid is washed with cold deionized water and then with a small amount of a suitable organic solvent (e.g., ethanol (B145695) or ether) to remove any unreacted starting materials and impurities.
-
The purified product is then dried under vacuum or in a desiccator to yield the final this compound complex.
-
Chemical Characterization of this compound
A comprehensive chemical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following are the key analytical techniques employed for this purpose.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the synthesized compound. This data is crucial for confirming the empirical formula of this compound (C₁₂H₁₀N₂O₈V·3H₂O).
| Element | Theoretical (%) |
| Carbon (C) | 34.70 |
| Hydrogen (H) | 3.88 |
| Nitrogen (N) | 6.75 |
Spectroscopic Characterization
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule and to confirm the coordination of the ligand to the vanadyl ion. The spectrum of an oxovanadium(IV) complex is characterized by a strong absorption band corresponding to the V=O stretching vibration, typically observed in the 960-1000 cm⁻¹ region[1].
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (water) | 3200-3500 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C=O stretch (carboxylate) | 1600-1650 |
| C=C, C=N stretch (pyridine ring) | 1400-1600 |
| V=O stretch | 960-1000 |
| V-O stretch | 400-600 |
UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of oxovanadium(IV) complexes typically displays d-d transitions and charge-transfer bands. In a square pyramidal geometry, three d-d transition bands can be expected.
| Transition Type | Expected Wavelength Range (nm) |
| d-d transitions | 500-800 |
| Ligand-to-Metal Charge Transfer (LMCT) | 300-450 |
| Intra-ligand (π → π*) transitions | 250-350 |
Thermal Analysis
Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the complex and the presence of water molecules. For this compound, the TGA curve is expected to show an initial weight loss corresponding to the three water molecules, followed by the decomposition of the organic ligands at higher temperatures.
| Decomposition Step | Temperature Range (°C) | Expected Weight Loss (%) |
| Loss of 3 H₂O | 80 - 150 | ~13% |
| Decomposition of organic ligands | > 200 | Variable |
| Final residue | > 500 | Corresponds to V₂O₅ |
Experimental Workflows and Logical Relationships
The synthesis and characterization of this compound follow a logical progression of steps, as illustrated in the diagrams below.
Caption: Generalized workflow for the synthesis of this compound.
Caption: Logical flow for the chemical characterization of this compound.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and chemical characterization of this compound. While the synthesis protocol is a generalized representation, it offers a solid foundation for researchers to produce this valuable PTEN inhibitor. The detailed characterization data and methodologies presented herein will aid in the verification of the synthesized compound's identity and purity, ensuring the reliability of subsequent biological and pharmacological studies.
References
The Modulatory Role of VO-Ohpic Trihydrate on the PI3K/Akt Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the mechanism and effects of VO-Ohpic trihydrate, a potent inhibitor of the tumor suppressor protein Phosphatase and Tensin Homolog (PTEN). By inhibiting PTEN, this compound effectively modulates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade involved in cell growth, proliferation, survival, and metabolism. This document details the molecular interactions, downstream consequences, and potential therapeutic applications of this compound, with a focus on its paradoxical anti-cancer effects in specific cellular contexts. Comprehensive experimental protocols and quantitative data are presented to support further research and development in this area.
Introduction
The PI3K/Akt/mTOR pathway is a central signaling nexus that governs numerous cellular processes. Its dysregulation is a hallmark of many human diseases, including cancer. PTEN is a crucial negative regulator of this pathway, acting as a lipid phosphatase to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby antagonizing PI3K activity.[1][2] The loss or reduction of PTEN function is a common event in various cancers, leading to hyperactivation of Akt signaling and promoting tumorigenesis.[3]
This compound, a vanadium-based compound, has emerged as a potent and specific inhibitor of PTEN.[1][4][5] Its ability to modulate the PI3K/Akt pathway has significant implications for therapeutic development. This guide explores the multifaceted role of this compound, from its direct enzymatic inhibition of PTEN to its downstream effects on cellular signaling and physiology.
Mechanism of Action of this compound
This compound exerts its biological effects through the direct inhibition of PTEN's lipid phosphatase activity. This inhibition is reversible and noncompetitive, affecting both the Km and Vmax of the enzyme.[1]
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate PIP3. PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt.[3]
Activated Akt phosphorylates a multitude of substrates, leading to:
-
Cell Survival: Inhibition of pro-apoptotic proteins like Bad and Caspase-9.[6]
-
Cell Growth and Proliferation: Activation of mTORC1, which promotes protein synthesis, and inhibition of cell cycle inhibitors like p21 and p27.[6]
-
Metabolism: Promotion of glucose uptake and glycogen (B147801) synthesis.[4]
PTEN directly counteracts PI3K activity by dephosphorylating PIP3 back to PIP2, thus terminating the signaling cascade.[1][2]
This compound as a PTEN Inhibitor
By inhibiting PTEN, this compound prevents the dephosphorylation of PIP3, leading to its accumulation at the plasma membrane. This results in the sustained activation of Akt and its downstream signaling pathways.[1][4]
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. youtube.com [youtube.com]
- 4. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
The Selectivity of VO-Ohpic for PTEN: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VO-Ohpic, a vanadium-based compound, has emerged as a potent and widely utilized inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). PTEN is a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a cascade frequently hyperactivated in various cancers and other diseases. The therapeutic potential of modulating this pathway through PTEN inhibition has driven significant interest in the pharmacological properties of VO-Ohpic. This technical guide provides a comprehensive overview of the selectivity of VO-Ohpic for PTEN, detailing its mechanism of action, quantitative inhibitory data, and relevant experimental protocols.
Data Presentation: Quantitative Inhibition Data
The inhibitory potency of VO-Ohpic against PTEN and other phosphatases has been a subject of multiple studies, with some conflicting reports. The following table summarizes the available quantitative data (IC50 values), which represents the concentration of the inhibitor required to reduce the enzyme's activity by half.
| Target Phosphatase | Reported IC50 (nM) | Reference(s) |
| PTEN | 35 | [1] |
| 46 ± 10 | [2][3] | |
| 6,740 (6.74 µM) | [4] | |
| SopB | 588 | |
| MTM | 4,030 (4.03 µM) | |
| PTPβ | 57,500 (57.5 µM) | |
| SAC | >100,000 (>100 µM) | |
| SHP1 | 975 | [4] |
| SHIP1 | Not Reported | |
| SHIP2 | Not Reported |
Note: The conflicting IC50 values for PTEN highlight the importance of standardized assay conditions in determining inhibitor potency. The significantly weaker IC50 reported in one study, coupled with potent inhibition of SHP1, raises questions about the absolute selectivity of VO-Ohpic and warrants careful consideration in experimental design and data interpretation.
Mechanism of Action
Studies have elucidated that VO-Ohpic inhibits PTEN through a noncompetitive and reversible mechanism.[2][5] This means that VO-Ohpic does not directly compete with the substrate (PIP3) for binding to the active site of PTEN. Instead, it is proposed to bind to an allosteric site on the enzyme, inducing a conformational change that reduces its catalytic efficiency. The inhibition is reversible, meaning that the inhibitor can dissociate from the enzyme, and PTEN can regain its activity.[2]
Mandatory Visualizations
Signaling Pathway: The PTEN/PI3K/Akt Axis
Caption: The PTEN/PI3K/Akt signaling pathway and the inhibitory action of VO-Ohpic.
Experimental Workflow: Assessing Phosphatase Inhibitor Selectivity
Caption: A generalized workflow for determining the selectivity of a phosphatase inhibitor.
Logical Relationship: Noncompetitive Inhibition Mechanism
Caption: The mechanism of noncompetitive inhibition of PTEN by VO-Ohpic.
Experimental Protocols
In Vitro PTEN Inhibition Assay (Malachite Green Assay)
This protocol is adapted from methodologies used in the characterization of VO-Ohpic.[2]
a. Materials:
-
Recombinant human PTEN protein
-
VO-Ohpic
-
Phosphatidylinositol 3,4,5-trisphosphate (PIP3) substrate
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM DTT
-
Malachite Green Reagent: Solution A (0.045% Malachite Green in water), Solution B (4.2% ammonium (B1175870) molybdate (B1676688) in 4N HCl), Solution C (34% sodium citrate). Mix A and B in a 3:1 ratio, then add 1/100 volume of Tween-20. This is the final Malachite Green solution.
b. Procedure:
-
Prepare serial dilutions of VO-Ohpic in the assay buffer. A typical starting concentration is 10 µM with 10-point, 3-fold serial dilutions.
-
In a 96-well microplate, add the appropriate amount of recombinant PTEN to each well.
-
Add the serially diluted VO-Ohpic or vehicle control (e.g., DMSO) to the wells.
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the PIP3 substrate to each well. The final concentration of PIP3 should be at or near its Km value for PTEN.
-
Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the Malachite Green reagent.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
The amount of free phosphate (B84403) released is proportional to PTEN activity.
c. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of PTEN activity inhibition for each concentration of VO-Ohpic compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
In Vitro SHP1 Inhibition Assay (pNPP Assay)
This protocol is a general method for assessing PTP activity and can be adapted for SHP1.
a. Materials:
-
Recombinant human SHP1 protein
-
VO-Ohpic
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 5 mM DTT
-
Stop Solution: 1 M NaOH
b. Procedure:
-
Prepare serial dilutions of VO-Ohpic in the assay buffer.
-
In a 96-well microplate, add the appropriate amount of recombinant SHP1 to each well.
-
Add the serially diluted VO-Ohpic or vehicle control to the wells.
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the pNPP substrate to each well.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding the Stop Solution.
-
Measure the absorbance at 405 nm using a microplate reader. The product, p-nitrophenol, is yellow under alkaline conditions.
c. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of SHP1 activity inhibition for each concentration of VO-Ohpic compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
VO-Ohpic is a potent, noncompetitive, and reversible inhibitor of PTEN. While it demonstrates high potency against PTEN in the nanomolar range in several studies, conflicting reports of weaker potency and significant inhibition of other phosphatases like SHP1 underscore the importance of careful experimental design and interpretation. The selectivity profile of VO-Ohpic against the SHIP family of phosphatases remains to be fully elucidated. Researchers and drug development professionals should consider these factors when utilizing VO-Ohpic as a pharmacological tool to probe the PTEN/PI3K/Akt signaling pathway and in the development of novel therapeutics targeting this critical cellular cascade. Further studies are warranted to fully delineate the selectivity profile of VO-Ohpic and to understand the structural basis for its interaction with PTEN and potential off-targets.
References
Methodological & Application
Application Notes and Protocols: VO-Ohpic Trihydrate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing VO-Ohpic trihydrate, a potent and selective inhibitor of Phosphatase and Tensin Homolog (PTEN), in cell culture experiments. Detailed protocols and effective concentration ranges are provided to assist in the successful design and execution of your research.
Introduction
This compound is a vanadium-based small molecule that acts as a highly potent and specific inhibitor of the lipid phosphatase activity of PTEN.[1][2][3][4] PTEN is a critical tumor suppressor that negatively regulates the PI3K/Akt/mTOR signaling pathway, a key cascade involved in cell growth, proliferation, survival, and metabolism.[5] By inhibiting PTEN, this compound leads to the activation of downstream signaling, making it a valuable tool for studying the roles of the PTEN/PI3K pathway in various cellular processes and a potential therapeutic agent.[1][4][6]
Mechanism of Action
This compound specifically inhibits the enzymatic activity of PTEN, leading to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. This, in turn, activates downstream kinases such as Akt and phosphoinositide-dependent kinase 1 (PDK1). Activated Akt then phosphorylates a multitude of downstream targets, including mTOR and the transcription factor FoxO3a, promoting cell survival, growth, and proliferation.[1][4] Studies have also suggested that PTEN may negatively regulate the ERK1/2 pathway, and its inhibition by VO-Ohpic can lead to the activation of this pathway as well.[6]
Caption: PTEN signaling pathway and the inhibitory action of this compound.
Effective Concentrations in Cell Culture
The effective concentration of this compound can vary significantly depending on the cell type, the duration of treatment, and the specific biological endpoint being measured. Below is a summary of reported effective concentrations in various cell lines.
| Cell Line(s) | Application | Effective Concentration Range | Incubation Time | Reference |
| Hepatocellular Carcinoma (Hep3B, PLC/PRF/5) | Inhibition of cell viability, proliferation, and colony formation; Induction of senescence | 0 - 5 µM | 72 h | [1][6] |
| Fibroblasts (NIH 3T3, L1) | Akt phosphorylation (Ser473, Thr308) | Saturation at 75 nM | Not Specified | [3] |
| Endplate Chondrocytes | Protection against oxidative stress-induced apoptosis and degeneration | 1 µM (most significant effect) | Not Specified | [7] |
| Various Cancer Cell Lines | General cytotoxicity (IC50) | 10 - 50 µM | Not Specified | [8] |
| In vitro PTEN enzyme assay | IC50 for PTEN inhibition | 35 nM, 46 ± 10 nM | Not Applicable | [1][5][9] |
Experimental Protocols
Preparation of Stock Solutions
-
Reconstitution: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO).[1][3][4] To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO to a concentration of 10 mM or higher.[3] Gentle warming at 37°C for 10 minutes or sonication may aid in dissolution.[3][4]
-
Storage: Store the stock solution at -20°C for several months.[3] Avoid repeated freeze-thaw cycles. For working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use. It is recommended to keep the final DMSO concentration in the culture medium below 0.1% to avoid solvent-induced toxicity.
Protocol 1: Cell Viability and Proliferation Assay (BrdU Incorporation)
This protocol is adapted from studies on hepatocellular carcinoma cells.[1][4]
Caption: Workflow for a cell proliferation assay using this compound.
Materials:
-
Cells of interest (e.g., Hep3B)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
BrdU labeling reagent
-
BrdU colorimetric immunoassay kit
-
Microplate reader
Procedure:
-
Seed 3 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
The following day, treat the cells with a serial dilution of this compound (e.g., 0-5 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubate the plate for a total of 72 hours.[1]
-
Add BrdU to each well 24 hours before the end of the treatment period.[1]
-
At the end of the 72-hour incubation, measure BrdU incorporation using a colorimetric immunoassay kit according to the manufacturer's instructions.
-
Express the results as the percentage of BrdU incorporation relative to the vehicle-treated control cells.
Protocol 2: Western Blot Analysis of Akt Phosphorylation
This protocol is a general method to assess the activation of the Akt signaling pathway following PTEN inhibition.
Materials:
-
Cells of interest
-
6-well or 10 cm cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-PTEN, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 75 nM for fibroblasts, or a dose-response from 0-1 µM) for a specified time (e.g., 30 minutes to 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Concluding Remarks
This compound is a valuable research tool for investigating the complex roles of the PTEN/PI3K signaling pathway. The effective concentration is highly dependent on the experimental context. It is therefore recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell type and biological question. The protocols provided here serve as a starting point for designing and conducting your experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. scbt.com [scbt.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 5. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes: Utilizing VO-Ohpic Trihydrate in Hep3B Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
VO-Ohpic trihydrate is a potent and selective small-molecule inhibitor of Phosphatase and Tensin Homolog (PTEN), a critical tumor suppressor protein.[1][2][3] In hepatocellular carcinoma (HCC), while PTEN mutations are infrequent, a reduction in its expression is observed in 32-44% of cases, making it a viable therapeutic target.[4][5] These application notes provide a comprehensive overview of the effects and mechanisms of this compound in the Hep3B human HCC cell line, which is characterized by low PTEN expression.[4][6] Notably, in Hep3B cells, this compound has been shown to inhibit cell viability and proliferation by inducing senescence rather than apoptosis.[4][5]
Mechanism of Action
This compound functions as a reversible and non-competitive inhibitor of PTEN's lipid phosphatase activity.[7] By inhibiting PTEN, it prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This leads to the accumulation of PIP3 and subsequent activation of downstream signaling pathways, primarily the PI3K/AKT/mTOR pathway, which promotes cell growth and survival.[1][4] In Hep3B cells, treatment with this compound has been demonstrated to increase the phosphorylation of AKT and ERK1/2, key downstream effectors of the PTEN/PI3K pathway.[4][8]
Data Presentation
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (PTEN inhibition) | Recombinant PTEN | 35 nM | [1][3] |
| Recombinant PTEN | 46 ± 10 nM | [7][9] | |
| Inhibition Constants (vs. OMFP) | Recombinant PTEN | Kic: 27 ± 6 nM, Kiu: 45 ± 11 nM | [7][9] |
| Effect on Cell Viability | Hep3B | Inhibition observed | [1][4][5] |
| Effect on Cell Proliferation | Hep3B | Inhibition observed | [1][4][5] |
| Effect on Colony Formation | Hep3B | Inhibition observed | [1][4][5] |
| Induction of Senescence | Hep3B | Induced | [1][4][5] |
| Induction of Apoptosis | Hep3B | Not induced | [4] |
| Effect on Tumor Growth (in vivo xenograft) | Hep3B | Significant inhibition | [4][8] |
Experimental Protocols
Cell Culture and Maintenance of Hep3B Cells
Materials:
-
Hep3B cell line (ATCC)[4]
-
RPMI-1640 medium[4]
-
Fetal Bovine Serum (FBS)[4]
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture Hep3B cells in RPMI-1640 medium supplemented with 10% (v/v) FBS and 1% Penicillin-Streptomycin.[4]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and neutralize with complete medium.
-
Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new flasks at the desired density.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)[2]
Protocol:
-
Prepare a stock solution of this compound by dissolving the powder in DMSO. A concentration of 10 mM is achievable.[2][3]
-
For higher concentrations, gentle warming at 37°C for 10 minutes or sonication may be required.[3]
-
Store the stock solution in aliquots at -20°C for several months.[3]
-
For experiments, dilute the stock solution to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).
Cell Viability Assay (MTT Assay)
Materials:
-
Hep3B cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed 3 x 10³ Hep3B cells per well in a 96-well plate and allow them to adhere overnight.[1]
-
Treat the cells with varying concentrations of this compound (e.g., 0-5 µM) for 72 hours.[1]
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control.
Senescence-Associated β-Galactosidase (SA-β-Gal) Assay
Materials:
-
Hep3B cells
-
This compound
-
SA-β-Gal staining kit
Protocol:
-
Treat Hep3B cells with the desired concentrations of this compound. The compound should be added every 72 hours.[4]
-
After five days of treatment, wash the cells with PBS.[4]
-
Fix the cells with the provided fixative solution for 10-15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Add the SA-β-Gal staining solution and incubate at 37°C (without CO2) for 12-16 hours.
-
Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.[4]
Western Blot Analysis for Signaling Pathway Proteins
Materials:
-
Treated and untreated Hep3B cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)[4]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the treated and untreated Hep3B cells and determine the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the protein of interest's signal to a loading control like β-actin.[8]
Visualizations
Caption: Signaling pathway of this compound in Hep3B cells.
Caption: Workflow for MTT-based cell viability assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound |CAS:476310-60-8 Probechem Biochemicals [probechem.com]
- 3. apexbt.com [apexbt.com]
- 4. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes: VO-Ohpic Trihydrate in Chondrocyte Apoptosis and Degeneration Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VO-Ohpic trihydrate is a potent and reversible non-competitive inhibitor of Phosphatase and Tensin homolog (PTEN), a key tumor suppressor protein that plays a crucial role in regulating cell growth, proliferation, and apoptosis.[1] Recent studies have highlighted the overexpression of PTEN in degenerated intervertebral discs, suggesting its involvement in the pathogenesis of cartilage degeneration.[1] this compound has emerged as a valuable research tool for investigating the molecular mechanisms underlying chondrocyte apoptosis and degeneration, offering a potential therapeutic avenue for conditions like intervertebral disc degeneration (IDD) and osteoarthritis.[1][2]
These application notes provide a comprehensive overview of the use of this compound in chondrocyte research, detailing its mechanism of action, experimental protocols, and key findings.
Mechanism of Action
This compound exerts its protective effects on chondrocytes primarily through the inhibition of PTEN.[1] PTEN inhibition leads to the activation of downstream signaling pathways, most notably the PI3K/Akt pathway, which is known to promote cell survival and inhibit apoptosis.[1][3] Furthermore, studies have demonstrated that this compound can activate the Nrf-2 signaling pathway, a master regulator of the antioxidant response.[1][4] This activation leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), which in turn helps to mitigate oxidative stress-induced chondrocyte apoptosis and degeneration.[1] The activation of the Nrf-2/HO-1 pathway by this compound also promotes Parkin-mediated mitophagy, a cellular process for clearing damaged mitochondria, and inhibits ferroptosis, a form of iron-dependent cell death.[1][3]
Key Applications in Chondrocyte Research
-
Inhibition of Chondrocyte Apoptosis: this compound has been shown to significantly reduce oxidative stress-induced apoptosis in cartilage endplate (CEP) chondrocytes.[1]
-
Protection against Cartilage Degeneration: By inhibiting apoptosis and promoting an anti-oxidative environment, this compound helps to prevent the degradation of the extracellular matrix (ECM), a hallmark of cartilage degeneration.[1] It achieves this by reversing the decline of chondrogenic markers like SOX9 and Collagen II (COL2) and inhibiting the expression of matrix metalloproteinases (MMP3 and MMP13).[1]
-
Attenuation of Cartilage Endplate Calcification: In vivo studies have demonstrated the ability of this compound to attenuate cartilage endplate calcification, a key contributor to intervertebral disc degeneration.[1][5]
-
Investigation of Signaling Pathways: As a specific PTEN inhibitor, this compound is an excellent tool for elucidating the role of the PTEN/PI3K/Akt and Nrf-2 signaling pathways in chondrocyte health and disease.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on chondrocytes.
Table 1: In Vitro Effects of this compound on Oxidative Stress-Induced Chondrocyte Apoptosis and Degeneration
| Parameter | Treatment Group | Result | Reference |
| Cell Viability | TBHP (100 µM) | Decreased | [1] |
| TBHP (100 µM) + VO-Ohpic (0.1 µM) | Increased (dose-dependent) | [1] | |
| TBHP (100 µM) + VO-Ohpic (1 µM) | Significantly Increased | [1] | |
| TBHP (100 µM) + VO-Ohpic (10 µM) | Increased | [1] | |
| Apoptotic Rate | TBHP | Increased | [1] |
| TBHP + VO-Ohpic | Significantly Decreased | [1] | |
| Protein Expression | |||
| BAX | TBHP | Elevated | [1] |
| TBHP + VO-Ohpic | Reversed Elevation | [1] | |
| Bcl-2 | TBHP | Decreased | [1] |
| TBHP + VO-Ohpic | Reversed Decrease | [1] | |
| SOX9, COL2 | TBHP | Decreased | [1] |
| TBHP + VO-Ohpic | Reversed Decrease | [1] | |
| MMP3, MMP13 | TBHP | Increased | [1] |
| TBHP + VO-Ohpic | Reversed Increase | [1] | |
| RUNX2, COL10 | TBHP | Increased | [1] |
| TBHP + VO-Ohpic | Down-regulated | [1][6] |
*TBHP (tert-Butyl hydroperoxide) is used to induce oxidative stress.
Table 2: In Vivo Effects of this compound on Intervertebral Disc Degeneration (IDD) Model
| Parameter | Treatment Group | Result | Reference |
| IDD Progression | IDD Model | Severe | [1][5] |
| IDD Model + VO-Ohpic | Ameliorated | [1][5] | |
| Cartilage Endplate Calcification | IDD Model | Increased | [1][5] |
| IDD Model + VO-Ohpic | Ameliorated | [1][5] | |
| Protein Expression (Immunohistochemistry) | |||
| Type II Collagen | IDD Model | Decreased | [1] |
| IDD Model + VO-Ohpic | Reversed Decrease | [1] | |
| MMP3 | IDD Model | Increased | [1] |
| IDD Model + VO-Ohpic | Reversed Increase | [1] |
Experimental Protocols
Protocol 1: In Vitro Induction of Apoptosis in Cartilage Endplate (CEP) Chondrocytes and Treatment with this compound
1. Cell Culture:
- Isolate primary CEP chondrocytes from appropriate tissue sources (e.g., rat lumbar spine).
- Culture cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
2. Induction of Oxidative Stress and Treatment:
- Seed CEP chondrocytes in appropriate culture plates.
- Once cells reach desired confluency, pre-treat with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 18 hours.[1]
- Induce oxidative stress by adding 100 µM tert-Butyl hydroperoxide (TBHP) to the culture medium for 6 to 24 hours, depending on the downstream assay.[1]
3. Assessment of Cell Viability (CCK-8 Assay):
- After the treatment period, add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for a specified time according to the manufacturer's instructions.
- Measure the absorbance at 450 nm using a microplate reader to determine cell viability.
4. Analysis of Apoptosis (Annexin V-FITC/PI Staining):
- Harvest the cells by trypsinization.
- Wash the cells with ice-cold PBS.
- Resuspend the cells in binding buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
- Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.[1]
5. Western Blot Analysis:
- Lyse the treated cells in RIPA buffer to extract total protein.
- Determine protein concentration using a BCA assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST.
- Incubate the membrane with primary antibodies against target proteins (e.g., BAX, Bcl-2, SOX9, COL2, MMP3, MMP13, Nrf-2, HO-1, PTEN, Akt, p-Akt) overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: In Vivo Model of Intervertebral Disc Degeneration (IDD) and Treatment with this compound
1. Animal Model:
- Use an established animal model of IDD, such as needle puncture of the lumbar intervertebral discs in rats or mice.
2. Administration of this compound:
- Administer this compound to the treatment group, for example, via intraperitoneal injection. The optimal dosage and frequency should be determined empirically.
3. Histological Analysis:
- After a designated period, sacrifice the animals and harvest the lumbar spines.
- Fix the tissues in 4% paraformaldehyde, decalcify, and embed in paraffin.
- Section the tissues and perform Hematoxylin and Eosin (H&E) staining and Safranin O-Fast Green staining to assess the morphology and proteoglycan content of the intervertebral discs.
4. Immunohistochemistry:
- Perform immunohistochemical staining on the tissue sections using antibodies against relevant markers such as Type II Collagen and MMP3 to evaluate changes in the extracellular matrix.[1]
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound in chondrocytes.
Experimental Workflow
Caption: In vitro experimental workflow for studying this compound.
Logical Relationships
References
- 1. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway | Aging [aging-us.com]
- 3. researchgate.net [researchgate.net]
- 4. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - Figure f1 | Aging [aging-us.com]
- 6. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - Figure f3 | Aging [aging-us.com]
Troubleshooting & Optimization
Navigating the Specificity of VO-Ohpic Trihydrate: A Technical Guide to Potential Off-Target Effects
Technical Support Center
For researchers, scientists, and drug development professionals utilizing the PTEN inhibitor VO-Ohpic trihydrate, understanding its potential for off-target activity is critical for accurate experimental interpretation and therapeutic development. This guide provides detailed information on the known off-target effects of this compound, troubleshooting strategies for unexpected results, and frequently asked questions to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its reported potency?
This compound is a potent inhibitor of the Phosphatase and Tensin homolog (PTEN) with reported IC50 values in the low nanomolar range, typically between 35 nM and 46 nM.[1][2][3][4] This inhibition of PTEN's lipid phosphatase activity leads to the activation of downstream signaling pathways such as the PI3K/AKT/mTOR pathway.[2][5]
Q2: Are there known off-target effects of this compound on other phosphatases?
Yes, while this compound is a potent PTEN inhibitor, studies have shown that it can inhibit other phosphatases, raising concerns about its specificity.[5] The most notable off-target is the protein tyrosine phosphatase SHP1, which in some studies has been shown to be inhibited with similar or even greater potency than PTEN.[6] Other cysteine-based phosphatases are also inhibited, but generally at higher concentrations.[4]
Q3: My experimental results are inconsistent with PTEN inhibition alone. What could be the cause?
Inconsistent results could be due to the off-target effects of this compound, particularly its inhibition of SHP1 or other phosphatases.[6] This can lead to the modulation of signaling pathways that are not solely regulated by PTEN. For example, both PTEN and SHP1 are involved in regulating the PI3K/AKT and ERK signaling pathways.[5][6] It is also important to consider the cellular context, as the expression levels of PTEN and potential off-target proteins can influence the compound's overall effect.[2]
Q4: How can I confirm that the observed effects in my cellular experiments are due to PTEN inhibition by this compound?
To confirm on-target activity, consider performing control experiments in PTEN-negative cell lines.[2] In such cells, effects mediated solely by PTEN inhibition should be absent. Additionally, employing a secondary, structurally distinct PTEN inhibitor can help validate that the observed phenotype is due to PTEN inhibition. Another advanced technique is the Cellular Thermal Shift Assay (CETSA), which can directly assess the engagement of this compound with PTEN inside the cell.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected activation or inhibition of a signaling pathway | Off-target inhibition of other phosphatases like SHP1.[6] | 1. Validate with a secondary inhibitor: Use a structurally different PTEN inhibitor to see if the same effect is produced.2. Use knockout/knockdown cells: Test the effect of this compound in cells where potential off-targets (e.g., SHP1) have been genetically removed or reduced.3. Perform in vitro phosphatase assays: Directly test the inhibitory activity of your batch of this compound against a panel of phosphatases. |
| High background or variable results in in vitro assays | Reagent quality or assay conditions. | 1. Confirm compound integrity: Ensure the purity and integrity of your this compound stock.2. Optimize assay buffer: The presence of reducing agents like DTT can affect the activity of some phosphatases and the inhibitory potential of certain compounds.[6] Optimize buffer components for each phosphatase being tested.3. Determine optimal enzyme and substrate concentrations: Perform initial kinetic experiments to establish the Km and Vmax for your assay.[3] |
| Discrepancy between in vitro potency and cellular effects | Cell permeability, compound stability, or complex cellular signaling networks. | 1. Assess cell permeability: If possible, measure the intracellular concentration of this compound.2. Evaluate compound stability: Check the stability of the compound in your cell culture medium over the course of the experiment.3. Map the signaling pathway: Use pathway analysis tools and western blotting for key signaling nodes (e.g., p-AKT, p-ERK) to understand the broader effects of the compound in your specific cell model.[5][7] |
Quantitative Data on Off-Target Effects
The following table summarizes the reported inhibitory concentrations (IC50) of this compound against its primary target, PTEN, and other phosphatases.
| Phosphatase | IC50 (nM) | Reference |
| PTEN | 35 - 46 | [1][2][3][4] |
| SopB | 588 | [4] |
| MTM | 4,030 | [4] |
| PTPβ | 57,500 | [4] |
| SAC | >10,000 | [4] |
| SHP1 | 975 | [6] |
Note: IC50 values can vary depending on the experimental conditions, such as the substrate and buffer used.
Experimental Protocols
Protocol 1: In Vitro Phosphatase Inhibition Assay
This protocol can be adapted to assess the inhibitory activity of this compound against various phosphatases.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare the assay buffer. The composition will depend on the specific phosphatase. A general buffer for PTEN is 100 mM Tris-HCl (pH 8.0), 10 mM DTT, and 100 µM phosphatidylinositol 4,5-bisphosphate (PIP2). For PTPs, a common buffer is 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.
-
Prepare the substrate. For PTEN, phosphatidylinositol 3,4,5-trisphosphate (PIP3) is the natural substrate. For PTPs, a common chromogenic substrate is p-nitrophenyl phosphate (B84403) (pNPP).
-
-
Assay Procedure:
-
Add 25 µL of assay buffer containing the purified phosphatase to each well of a 96-well plate.
-
Add serial dilutions of this compound (or vehicle control) to the wells and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the substrate solution.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction. For the PIP3/PTEN assay, the amount of released phosphate can be measured using a Malachite Green-based assay.[3] For the pNPP/PTP assay, the reaction is stopped with NaOH, and the absorbance is read at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify that a compound binds to its target protein in a cellular environment.
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat the cells with either this compound at the desired concentration or a vehicle control for a specific duration.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of different temperatures for 3 minutes to induce protein denaturation.
-
-
Protein Fractionation and Analysis:
-
Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble, non-denatured proteins.
-
Analyze the amount of the target protein (PTEN) remaining in the supernatant by Western blotting.
-
-
Data Interpretation:
-
Binding of this compound to PTEN is expected to stabilize the protein, resulting in less denaturation and aggregation at higher temperatures compared to the vehicle-treated control. This will be observed as a stronger band for PTEN at higher temperatures in the Western blot of the this compound-treated samples.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
long-term stability and proper storage of VO-Ohpic trihydrate solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and proper storage of VO-Ohpic trihydrate solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal long-term stability, solid this compound should be stored at -20°C. Under these conditions, it is stable for at least three years.[1][2] For shorter periods, storage at 4°C is acceptable for up to two years.[1][3]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is most commonly dissolved in dimethyl sulfoxide (B87167) (DMSO).[1][2][4][5][6] To prepare a stock solution, it is recommended to use fresh, anhydrous DMSO as the compound's solubility can be affected by moisture.[2][7] Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or at -20°C for up to one month.[1][2][5][7][8]
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation can occur, especially in complex aqueous-based in vivo formulations. If you observe precipitation, gentle warming of the solution to 37°C or brief sonication can help redissolve the compound.[4][7] It is always recommended to prepare aqueous solutions fresh on the day of use.[7]
Q4: Is this compound soluble in aqueous buffers like PBS?
A4: this compound has limited solubility in water.[1][4] However, it is reported to be soluble in PBS (pH 7.2) at a concentration of approximately 1 mg/mL.[9] For most in vitro assays, a concentrated stock in DMSO is prepared first and then diluted into the aqueous assay buffer.
Q5: Can I store my diluted, ready-to-use this compound solutions?
A5: It is not recommended to store diluted, aqueous solutions of this compound for long periods.[4] For optimal performance and to avoid potential degradation or precipitation, it is best to prepare these working solutions fresh from a frozen DMSO stock just before your experiment.
Data Presentation: Storage and Stability Summary
The following tables summarize the stability data for this compound in both solid and solvent forms based on information from various suppliers.
Table 1: Stability of Solid this compound
| Storage Temperature | Reported Stability Duration |
| -20°C | 3 to 4 years |
| 4°C | 6 months to 2 years |
Table 2: Stability of this compound Stock Solutions in Solvent
| Storage Temperature | Solvent | Reported Stability Duration |
| -80°C | DMSO | 6 months to 1 year |
| -20°C | DMSO | 1 to 6 months |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a final concentration of 10 mM. For example, to a vial containing 1 mg of this compound (MW: 415.20 g/mol ), add 240.8 µL of DMSO.
-
Solubilization: Vortex the solution thoroughly. If needed, gentle warming to 37°C or brief sonication can be used to ensure complete dissolution.[4]
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
Protocol 2: Quality Control Assay for PTEN Inhibition
This protocol outlines a basic kinase assay to verify the inhibitory activity of your this compound solution against its target, PTEN.
-
Reagents:
-
Recombinant PTEN enzyme
-
PIP3 (phosphatidylinositol 3,4,5-trisphosphate) substrate
-
Assay Buffer (e.g., 100 mM Tris, pH 7.4, 2 mM DTT)
-
This compound stock solution (in DMSO)
-
Malachite Green reagent for phosphate (B84403) detection
-
-
Procedure:
-
Prepare serial dilutions of your this compound solution in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
In a 96-well plate, add the diluted VO-Ohpic or vehicle control.
-
Add the recombinant PTEN enzyme to each well and pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.[1][5][6]
-
Initiate the reaction by adding the PIP3 substrate to each well.
-
Incubate the reaction at 30°C for 20 minutes.[6]
-
Stop the reaction and detect the released phosphate by adding the Malachite Green reagent.[6]
-
Read the absorbance at 650 nm.
-
-
Analysis: Calculate the percent inhibition for each VO-Ohpic concentration relative to the vehicle control. The IC50 value should be in the low nanomolar range (published values are around 35-46 nM).[1][9]
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound |CAS:476310-60-8 Probechem Biochemicals [probechem.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 6. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
minimizing cytotoxicity of VO-Ohpic trihydrate in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using VO-Ohpic trihydrate in cell culture. Our aim is to help you minimize cytotoxicity and achieve consistent, reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and reversible inhibitor of Phosphatase and Tensin Homolog (PTEN).[1][2][3] PTEN is a tumor suppressor that negatively regulates the PI3K/Akt signaling pathway.[3][4] By inhibiting PTEN, this compound leads to the activation of pro-survival pathways, including Akt and ERK, which can influence cell growth, proliferation, and apoptosis.[4][5]
Q2: Is this compound expected to be cytotoxic or cytoprotective?
A2: The effect of this compound on cell viability is context-dependent. In some models, it protects against apoptosis and promotes cell survival.[6][7] However, in other contexts, particularly in cancer cell lines with low PTEN expression, it can inhibit cell proliferation and induce senescence.[4][8] The ultimate effect depends on the cell type, its PTEN status, the concentration of this compound used, and the duration of treatment.[4][8]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO.[1][9] For long-term storage, it is recommended to store the solid compound at -20°C.[1] Stock solutions in DMSO can also be stored at -20°C for several months.[5] It is advisable to use fresh DMSO as it can be hygroscopic, which may affect solubility.[1][8]
Q4: What are the potential off-target effects of this compound?
A4: While this compound is a potent PTEN inhibitor, some studies have raised concerns about its specificity. It has been shown to potentially inhibit other phosphatases, such as SHP-1, at concentrations similar to those that inhibit PTEN.[4][10] It is crucial to include appropriate controls in your experiments to account for potential off-target effects.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly High Cytotoxicity | Concentration too high: The optimal concentration of this compound can vary significantly between cell lines.[4][8] | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Start with a broad range of concentrations (e.g., 10 nM to 10 µM). |
| Cell line sensitivity: Cells with low PTEN expression may be more sensitive to the growth-inhibitory effects of this compound.[4][8] | Characterize the PTEN status of your cell line. If PTEN levels are low, you may need to use a lower concentration range. | |
| Solvent toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%). Run a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity. | |
| Compound precipitation: this compound may precipitate in the culture medium, leading to inconsistent results and potential toxicity.[1] | Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Visually inspect the medium for any signs of precipitation after adding the compound. If precipitation occurs, consider using a different solvent or formulation.[1][9] | |
| Inconsistent or Irreproducible Results | Batch-to-batch variability of the compound: The purity and activity of the compound can vary between batches. | If possible, purchase enough of a single batch for a complete set of experiments. If you must switch batches, perform a validation experiment to ensure consistency. |
| Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition can affect the cellular response.[11][12] | Maintain a consistent cell culture routine. Use cells within a defined passage number range and seed them at a consistent density for each experiment. | |
| Incorrect compound handling: Improper storage or repeated freeze-thaw cycles of the stock solution can degrade the compound. | Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store as recommended by the manufacturer.[5] | |
| No Effect Observed | Concentration too low: The concentration of this compound may be insufficient to inhibit PTEN effectively in your cell line. | Perform a dose-response experiment with a higher concentration range. |
| PTEN-negative cell line: If your cell line does not express PTEN, a PTEN inhibitor will have no target and thus no effect.[4][8] | Confirm PTEN expression in your cell line via Western blot or other methods. | |
| Short incubation time: The effects of this compound may not be apparent after a short treatment period.[8] | Perform a time-course experiment to determine the optimal treatment duration (e.g., 24, 48, 72 hours). | |
| Inactive compound: The compound may have degraded due to improper storage or handling. | Purchase a new vial of the compound and prepare a fresh stock solution. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: IC50 Values of this compound
| Parameter | Value | Assay Conditions | Reference |
| PTEN Inhibition (in vitro) | 35 nM | Recombinant PTEN, PIP3-based assay | [5][8] |
| PTEN Inhibition (in vitro) | 46 ± 10 nM | Recombinant PTEN, OMFP-based assay | [1][2] |
| SHP1 Inhibition (in vitro) | 975 nM | Recombinant SHP1 | [10] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| Hep3B (low PTEN) | 0 - 5 µM | 72 hours | Dose-dependent decrease in cell viability and proliferation | [4][8] |
| PLC/PRF/5 (high PTEN) | 0 - 5 µM | 72 hours | Lesser decrease in cell viability and proliferation compared to Hep3B | [4][8] |
| SNU475 (PTEN-negative) | Up to 5 µM | 72 hours | Resistant to this compound | [4][8] |
| NIH 3T3 and L1 fibroblasts | 75 nM | Not specified | Saturation of Akt phosphorylation | [5] |
| Endplate Chondrocytes | 1 µM | 24 hours | Restoration of cell viability after oxidative stress | [6] |
| SH-SY5Y dopaminergic cells | 30 nM | 24 hours | Rescue from Parkinsonian toxins-induced cell death | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assays (MTT/XTT)
These colorimetric assays measure cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals. Then, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the crystals.
-
XTT Assay: Add the XTT labeling mixture (XTT reagent and electron-coupling reagent) to each well and incubate for 2-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader (typically 570 nm for MTT and 450-500 nm for XTT).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a plate suitable for fluorescence microscopy or a black-walled 96-well plate for plate reader analysis. Treat with this compound.
-
DCFH-DA Loading: Remove the treatment medium and incubate the cells with DCFH-DA solution (typically 10-25 µM) in serum-free medium for 30-60 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement:
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope using the appropriate filter set (excitation ~485 nm, emission ~530 nm).
-
Plate Reader: Measure the fluorescence intensity using a microplate reader at the same wavelengths.
-
-
Data Analysis: Quantify the fluorescence intensity relative to the control group.
Visualizations
Signaling Pathways Affected by this compound
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for Investigating Unexpected Cytotoxicity
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Troubleshooting Logic for Inconsistent Results
Caption: Logic for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. adl.usm.my [adl.usm.my]
- 12. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 13. researchgate.net [researchgate.net]
ensuring complete dissolution of VO-Ohpic trihydrate powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the complete dissolution of VO-Ohpic trihydrate powder for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is readily soluble in Dimethyl Sulfoxide (DMSO).[1][2][3][4] However, it is considered insoluble or only slightly soluble in water and ethanol.[1][3][4][5] For aqueous solutions, co-solvents are necessary to achieve a clear and stable solution.
Q2: Why is my this compound not dissolving completely in DMSO?
A2: Incomplete dissolution in DMSO can occur for a few reasons. DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[1][4] This absorbed water can significantly reduce the solubility of this compound. Always use fresh, anhydrous DMSO for preparing your stock solutions.[4] If you still experience issues, gentle warming or sonication can help facilitate dissolution.[1][2]
Q3: Can I dissolve this compound directly in an aqueous buffer for my in vitro assay?
A3: Direct dissolution in aqueous buffers is not recommended due to the compound's poor water solubility.[1][3] For in vitro studies, it is standard practice to first prepare a concentrated stock solution in 100% DMSO and then dilute it to the final desired concentration in your aqueous assay buffer.[6]
Q4: How can I prepare this compound for in vivo animal studies?
A4: For in vivo administration, a multi-component solvent system is typically required to ensure bioavailability and prevent precipitation. A common approach is to first dissolve the compound in a small amount of DMSO and then dilute it with a mixture of other vehicles such as PEG300, Tween-80, and saline.[1][7]
Q5: What are the recommended storage conditions for this compound solutions?
A5: Stock solutions in DMSO can be stored at -20°C for about a month or at -80°C for up to six months.[1] For in vivo working solutions, it is highly recommended to prepare them fresh on the day of use to ensure stability and prevent precipitation.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Cloudy solution or visible particles after adding to aqueous buffer. | The final concentration of DMSO is too low to maintain solubility. The compound has precipitated out of solution. | - Increase the final percentage of DMSO in your working solution, if your experimental system allows. - Prepare a more dilute stock solution in DMSO before adding it to the aqueous buffer. - Consider using a co-solvent system as described for in vivo preparations, if appropriate for your assay. |
| Precipitation occurs in the in vivo formulation during preparation. | - The order of solvent addition is incorrect. - Insufficient mixing between solvent additions. - The initial DMSO stock solution was not fully dissolved. | - Ensure the DMSO stock solution is completely clear before adding other co-solvents. - Add each co-solvent sequentially and ensure the solution is mixed thoroughly after each addition before proceeding to the next.[1] - Gentle warming or sonication can be applied to aid dissolution during the preparation process.[1] |
| Inconsistent experimental results. | - Incomplete dissolution leading to inaccurate final concentrations. - Degradation of the compound due to improper storage. | - Visually inspect your solution for any particulates before use. If any are present, refer to the dissolution protocols. - Always use freshly prepared working solutions for your experiments.[1] - Store stock solutions appropriately at -20°C or -80°C.[1] |
Quantitative Data Summary
Solubility Data
| Solvent | Solubility | Source |
| DMSO | ≥ 50 mg/mL (120.42 mM) | [1] |
| DMSO | >10 mM | [2] |
| DMSO | to 25 mM | |
| DMSO | 4.16 mg/mL (10.02 mM) | [3] |
| DMSO | 72 mg/mL (173.41 mM) | [4] |
| Water | < 0.1 mg/mL (insoluble) | [1] |
| Water | Insoluble or slightly soluble | [3][5] |
| Ethanol | Insoluble | [4][5] |
In Vivo Formulation Solubility
| Formulation | Solubility | Source |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.02 mM) | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.02 mM) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound powder (Molecular Weight: 417.22 g/mol ).
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously.
-
If any particulates remain, gently warm the solution at 37°C for 10 minutes and/or place it in an ultrasonic bath for a short period until the solution is clear.[2]
-
Store the stock solution at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Working Solution (1 mg/mL)
This protocol is adapted from established methods for preparing a clear in vivo solution.[1][7]
-
Prepare a 25 mg/mL stock solution of this compound in 100% DMSO. Ensure it is fully dissolved.
-
In a separate tube, add 400 µL of PEG300.
-
To the PEG300, add 40 µL of the 25 mg/mL DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until the solution is homogeneous.
-
Add 510 µL of saline to the mixture to bring the final volume to 1 mL. Mix thoroughly. The final concentrations of the components will be approximately 1 mg/mL VO-Ohpic, 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Visualizations
Caption: Workflow for In Vitro and In Vivo Dissolution.
Caption: Logic for Troubleshooting Dissolution Issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound产品说明书 [selleck.cn]
- 6. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: VO-Ohpic Trihydrate for Mitigating Variability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using VO-Ohpic trihydrate to reduce variability in animal studies. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a potent and selective, reversible inhibitor of Phosphatase and Tensin Homolog (PTEN)[1][2]. PTEN is a phosphatase that acts as a critical negative regulator of the PI3K/Akt signaling pathway[1]. By inhibiting PTEN, this compound leads to an increase in the levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates Akt and its downstream signaling pathways[1][3]. This modulation of a key cellular signaling pathway can help to normalize cellular responses and mitigate variability.
2. How can this compound help mitigate variability in my animal studies?
Variability in animal studies can arise from multiple sources, including genetic differences, environmental stressors, and subtle inconsistencies in experimental procedures. The PTEN/PI3K/Akt pathway is a central hub for regulating cellular metabolism, stress responses, and survival.
By inhibiting PTEN, this compound can help to:
-
Standardize cellular signaling: It helps to clamp the activity of a critical signaling pathway at a consistent level across all animals in a study group, potentially reducing the impact of genetic and environmental variations on this pathway.
-
Buffer against stressors: The PI3K/Akt pathway is involved in cellular stress responses. By modulating this pathway, this compound may help to reduce the variable impact of environmental stressors (e.g., handling, housing conditions) on experimental outcomes.
-
Promote metabolic homeostasis: PTEN plays a significant role in regulating glucose and lipid metabolism. Stabilizing this pathway with this compound can lead to more uniform metabolic states among animals, reducing a major source of experimental variability.
3. What is the recommended solvent and storage for this compound?
-
Stock Solutions: this compound is soluble in DMSO at concentrations of ≥ 50 mg/mL[4]. For long-term storage, it is recommended to store the DMSO stock solution at -20°C for up to one month or -80°C for up to six months[4]. Avoid repeated freeze-thaw cycles.
-
In Vivo Formulations: For intraperitoneal (i.p.) injections in mice, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline[4]. It is crucial to prepare the working solution fresh on the day of use[4].
4. What is a typical dose range for this compound in mice?
The effective dose of this compound can vary depending on the animal model and the specific application. Published studies in mice have used doses ranging from 10 µg/kg to 10 mg/kg administered via intraperitoneal injection[3][4][5]. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
5. Are there any known off-target effects of this compound?
This compound is considered a highly selective inhibitor of PTEN[6]. However, as with any pharmacological inhibitor, the possibility of off-target effects cannot be entirely excluded, especially at higher concentrations. One study noted that at micromolar concentrations, it might also inhibit other phosphatases like SHP1[7]. It is advisable to include appropriate controls in your experiments to monitor for any potential off-target effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation in the in vivo formulation | The compound has limited aqueous solubility. | Ensure the stock solution in DMSO is fully dissolved before adding co-solvents. Gentle warming and sonication can aid dissolution. Prepare the formulation fresh before each use.[4] |
| Inconsistent or no effect on downstream targets (e.g., p-Akt levels) | - Improper dose or administration.- Instability of the compound in the formulation.- High inter-animal variability in drug metabolism. | - Perform a dose-response study to determine the optimal dose.- Ensure the formulation is prepared fresh and administered consistently.- Increase the sample size to account for individual variations. |
| Observed toxicity or adverse effects in animals | The dose may be too high for the specific animal strain or model. | - Reduce the dose.- Closely monitor the animals for any signs of toxicity (e.g., weight loss, behavioral changes).- Consult relevant literature for toxicity data in similar models. |
| High variability in experimental results persists | - The source of variability is not primarily related to the PTEN/PI3K/Akt pathway.- The timing of administration is not optimal. | - Re-evaluate other potential sources of variability in your experimental design (e.g., animal handling, environmental conditions).- Optimize the timing of this compound administration relative to the experimental intervention. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC₅₀ (nM) | Assay Conditions | Reference |
| PTEN | 35 | Recombinant PTEN, PIP₃-based assay | [3] |
| PTEN | 46 ± 10 | Recombinant PTEN, OMFP-based assay | [1][4] |
Table 2: In Vivo Efficacy of this compound in Murine Models
| Animal Model | Dose and Route | Key Findings | Reference |
| Doxorubicin-induced cardiomyopathy | 30 µg/kg cumulative dose, i.p. | Significantly improved heart function and reduced apoptosis and cardiac remodeling. | [8] |
| Ischemia-reperfusion injury | 10 µg/kg, i.p. | Significantly decreased myocardial infarct size. | [4] |
| Hepatocellular carcinoma xenograft | 10 mg/kg daily, i.p. | Significantly inhibited tumor growth. | [9] |
| Dexamethasone-induced depression-like behavior | Not specified | Reversed depression-like behaviors and neuron atrophy. | [10] |
| Intervertebral disc degeneration | Not specified | Ameliorated disease progression and cartilage endplate calcification. | [11][12] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution: Dissolve this compound in 100% DMSO to a concentration of 10-50 mg/mL. Ensure the powder is completely dissolved. Gentle warming (37°C) and brief sonication can be used to aid dissolution[6].
-
Prepare the vehicle: A common vehicle for intraperitoneal injection is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[4].
-
Prepare the final formulation: a. Calculate the required volume of the stock solution based on the desired final concentration and the total volume of the formulation. b. In a sterile tube, add the required volume of the DMSO stock solution. c. Add the PEG300 and vortex to mix thoroughly. d. Add the Tween-80 and vortex again. e. Finally, add the sterile saline to reach the final volume and vortex until the solution is clear and homogenous.
-
Administration: Administer the freshly prepared solution to the animals via the desired route (e.g., intraperitoneal injection).
Note: Always prepare the final formulation fresh on the day of use to ensure stability and prevent precipitation[4].
Protocol 2: A General Workflow for Using this compound to Mitigate Variability
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the start of the experiment to minimize stress-related variability.
-
Baseline Measurements: If possible, take baseline measurements of key parameters before starting the treatment to account for individual pre-existing differences.
-
Randomization: Randomly assign animals to control and treatment groups.
-
This compound Administration:
-
Control Group: Administer the vehicle solution.
-
Treatment Group: Administer this compound at the predetermined optimal dose.
-
The timing of administration should be consistent across all animals and optimized for the specific experimental design (e.g., 30 minutes before a stressor or intervention).
-
-
Experimental Intervention: Perform the experimental procedure (e.g., drug administration, behavioral test, induction of disease).
-
Data Collection: Collect data on the desired endpoints.
-
Biochemical Analysis: At the end of the study, collect tissues to confirm the target engagement of this compound by measuring the phosphorylation levels of Akt (Ser473 and Thr308) and other downstream targets.
-
Statistical Analysis: Analyze the data to compare the means and the variance (e.g., using Levene's test for equality of variances) between the control and treatment groups.
Visualizations
Caption: Experimental workflow for using this compound to mitigate variability.
Caption: The PTEN/PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Logical diagram illustrating how this compound mitigates experimental variability.
References
- 1. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterisation of the PTEN inhibitor VO-OHpic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and controlling for confounding factors in VO-Ohpic experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing VO-Ohpic in their experiments. Our goal is to help you identify and control for confounding factors to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is VO-Ohpic and what is its primary mechanism of action?
VO-Ohpic, or hydroxyl(oxo)vanadium 3-hydroxypiridine-2-carboxylic acid, is a potent and specific inhibitor of the phosphatase and tensin homolog (PTEN). PTEN is a phosphatase that counteracts the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. By inhibiting PTEN, VO-Ohpic promotes the activation of the PI3K/AKT pathway, which is involved in cell survival, growth, and proliferation.[1][2][3]
Q2: What are the common applications of VO-Ohpic in research?
VO-Ohpic is frequently used to study the roles of the PTEN/PI3K/AKT pathway in various cellular processes and disease models. Common applications include investigating its therapeutic potential in cancer, neurodegenerative diseases, and cardiovascular conditions.[1][2][4] For instance, studies have shown its ability to reduce apoptosis, inhibit tumor growth, and modulate inflammatory responses.[2][4]
Q3: Is the inhibitory effect of VO-Ohpic reversible?
Yes, the inhibition of PTEN by VO-Ohpic is fully reversible.[3][5] This is an important consideration for experimental design, particularly in washout experiments aimed at studying the recovery of PTEN function.
Q4: Does VO-Ohpic have off-target effects?
While VO-Ohpic is considered a specific PTEN inhibitor, like any pharmacological agent, the possibility of off-target effects should be considered, especially at higher concentrations. For example, some studies have noted its influence on the ERK1/2 pathway.[4] It is crucial to include appropriate controls to validate that the observed effects are indeed due to PTEN inhibition.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using VO-Ohpic, focusing on identifying and mitigating confounding factors.
Issue 1: High variability or inconsistent results between replicate experiments.
| Potential Cause | Recommended Solution |
| Inconsistent VO-Ohpic Activity | Ensure proper storage of VO-Ohpic according to the manufacturer's instructions to prevent degradation. Prepare fresh working solutions for each experiment. |
| Cell Health and Confluency | Use cells that are in a consistent growth phase and within a specific passage number range. Ensure cell confluency is consistent across all wells at the start of the experiment. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. When plating cells or adding reagents, ensure a consistent technique to minimize well-to-well and plate-to-plate variability. |
| Edge Effects in Microplates | Avoid using the outer wells of microplates, as they are more prone to evaporation and temperature fluctuations. If this is not feasible, fill the outer wells with sterile PBS or media to create a humidity barrier. |
Issue 2: Unexpected or paradoxical cellular responses to VO-Ohpic treatment.
| Potential Cause | Recommended Solution |
| Activation of Compensatory Pathways | Prolonged or high-dose treatment with VO-Ohpic can lead to the activation of feedback loops or compensatory signaling pathways (e.g., ERK1/2).[4] Perform time-course and dose-response experiments to characterize the dynamic cellular response. |
| Cell-Type Specific Effects | The cellular response to PTEN inhibition can be highly context-dependent. The genetic background of the cells, including the expression levels of PTEN and other pathway components, can significantly influence the outcome.[4] |
| Phototoxicity in Live-Cell Imaging | In live-cell imaging experiments, prolonged exposure to excitation light can cause phototoxicity, leading to cellular stress and artifacts.[6] Minimize exposure time and light intensity. |
Issue 3: Artifacts in optical imaging or high-content screening assays.
| Potential Cause | Recommended Solution |
| Autofluorescence of VO-Ohpic | Test for any intrinsic fluorescence of VO-Ohpic at the excitation and emission wavelengths used in your assay. Include "VO-Ohpic only" control wells to quantify and subtract any background signal. |
| Image-Based Autofocus Issues | Inconsistent focusing can lead to significant variability in imaging data.[6] Ensure the autofocus parameters are optimized for your specific microplate and cell type. |
| Environmental Contaminants | Debris from lab consumables (e.g., fibers, plastic) can interfere with image analysis.[6] Maintain a clean laboratory environment and visually inspect plates before imaging. |
| Spectral Aliasing in Holographic Imaging | In label-free holographic imaging, improper separation of the object and background signals can lead to artifacts.[7][8] Ensure the imaging setup and reconstruction algorithms are optimized to prevent this. |
Experimental Protocols
Protocol 1: Determining the IC50 of VO-Ohpic using an in vitro PTEN activity assay.
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of VO-Ohpic on recombinant PTEN using a fluorescent substrate like 3-O-methylfluorescein phosphate (B84403) (OMFP).[5]
-
Reagent Preparation:
-
Prepare a stock solution of VO-Ohpic in an appropriate solvent (e.g., DMSO).
-
Prepare a series of dilutions of VO-Ohpic in the assay buffer.
-
Prepare a solution of recombinant PTEN enzyme in assay buffer.
-
Prepare a solution of OMFP substrate in assay buffer.
-
-
Assay Procedure:
-
In a microplate, add the diluted VO-Ohpic solutions to the respective wells.
-
Add the PTEN enzyme solution to all wells and incubate for a specified time (e.g., 10 minutes at room temperature) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the OMFP substrate solution to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each VO-Ohpic concentration.
-
Plot the reaction rates against the logarithm of the VO-Ohpic concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of AKT Phosphorylation Downstream of PTEN Inhibition.
This protocol outlines the steps to assess the functional consequence of PTEN inhibition by measuring the phosphorylation of its downstream target, AKT.
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of VO-Ohpic or a vehicle control for a specified duration.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-AKT signal to the total AKT signal.
-
Compare the levels of phosphorylated AKT in VO-Ohpic-treated samples to the vehicle control.
-
Visualizations
Caption: Signaling pathway of PTEN inhibition by VO-Ohpic.
References
- 1. researchgate.net [researchgate.net]
- 2. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterisation of the PTEN inhibitor VO-OHpic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | High-throughput artifact-free slightly off-axis holographic imaging based on Fourier ptychographic reconstruction [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to PTEN Inhibitors: VO-Ohpic Trihydrate vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN), is a critical negative regulator of the PI3K/Akt signaling pathway, a cascade pivotal for cell growth, proliferation, and survival. Its frequent inactivation in various cancers has made it a compelling target for therapeutic intervention. This guide provides an objective comparison of the efficacy of VO-Ohpic trihydrate, a potent PTEN inhibitor, with other commonly used PTEN inhibitors, supported by available experimental data.
Mechanism of Action and Signaling Pathway
PTEN functions primarily as a lipid phosphatase, dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). This action antagonizes the activity of phosphoinositide 3-kinase (PI3K), thereby reducing the levels of active, phosphorylated Akt. Inhibition of PTEN leads to an accumulation of PIP3, resulting in the constitutive activation of Akt and its downstream signaling targets.
Below is a diagram illustrating the PTEN signaling pathway and the point of intervention for PTEN inhibitors.
Caption: The PTEN signaling pathway and the inhibitory action of PTEN inhibitors.
Comparative Efficacy of PTEN Inhibitors
The following table summarizes the in vitro potency of this compound and other selected PTEN inhibitors. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Inhibitor | IC50 (PTEN) | Selectivity Notes | Mechanism of Inhibition |
| This compound | 35 nM[1], 46 ± 10 nM[2] | Selective over several other phosphatases such as SopB (IC50 = 588 nM), MTM (IC50 = 4.03 µM), and PTPβ (IC50 = 57.5 µM). However, some studies suggest it may also inhibit SHP1 with similar or greater potency[3]. | Reversible, Noncompetitive[2] |
| bpV(HOpic) | 14 nM[4][5][6] | The IC50s for PTP-β and PTP-1B are approximately 350- and 1800-fold higher, respectively[5]. | Reversible[7] |
| SF1670 | ~2 µM[8] | Specific for PTEN, with prolonged intracellular retention in neutrophils[9]. | Binds to the PTEN active site[9]. |
| bpV(phen) | 38 nM[10] | Also inhibits PTP-β (IC50 = 343 nM) and PTP-1B (IC50 = 920 nM)[10]. | Reversible, mediated by oxidation of the active site cysteine[7]. |
Experimental Data and Protocols
This section provides an overview of key experimental findings and the methodologies used to evaluate the efficacy of PTEN inhibitors.
In Vitro PTEN Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against PTEN.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human PTEN is used as the enzyme source. A common substrate is a water-soluble phosphoinositide, such as DiC8-PIP3, or an artificial substrate like OMFP (3-O-methylfluorescein phosphate)[2].
-
Inhibitor Preparation: The PTEN inhibitor (e.g., this compound) is dissolved in a suitable solvent, typically DMSO, to create a stock solution, which is then serially diluted to the desired concentrations.
-
Reaction Setup: The assay is typically performed in a 96-well plate format. The reaction mixture contains the reaction buffer (composition varies but often includes a buffer like Tris-HCl, DTT, and MgCl2), recombinant PTEN, and the inhibitor at various concentrations.
-
Incubation: The enzyme and inhibitor are pre-incubated for a specific time (e.g., 10-15 minutes) at room temperature to allow for binding.
-
Reaction Initiation and Measurement: The reaction is initiated by the addition of the substrate. The rate of product formation is measured over time. For PIP3 substrates, this is often done using a malachite green-based assay that detects the release of free phosphate. For fluorogenic substrates like OMFP, the increase in fluorescence is monitored.
-
Data Analysis: The rate of reaction at each inhibitor concentration is calculated and normalized to the control (no inhibitor). The IC50 value is determined by fitting the dose-response curve to a suitable equation (e.g., a four-parameter logistic equation)[2].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. bpV(HOpic), PTP and PTEN inhibitor (CAS 722494-26-0) | Abcam [abcam.com]
- 7. PTEN Inhibition in Human Disease Therapy [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
A Head-to-Head Showdown: VO-Ohpic Trihydrate vs. bpV(pic) in PTEN Inhibition
For researchers, scientists, and drug development professionals navigating the complex landscape of PTEN inhibition, the choice of a small molecule inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides an objective, data-driven comparison of two widely used vanadium-based PTEN inhibitors: VO-Ohpic trihydrate and bpV(pic).
Both this compound and bpV(pic) have demonstrated potent inhibition of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog), a critical negative regulator of the PI3K/Akt signaling pathway. By inhibiting PTEN, these compounds lead to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), resulting in the activation of Akt and downstream signaling cascades crucial for cell growth, proliferation, and survival. While both molecules are effective tools for studying PTEN function, they exhibit distinct biochemical properties, mechanisms of action, and potential for off-target effects that warrant careful consideration.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the key quantitative data for this compound and bpV(pic), providing a snapshot of their inhibitory efficacy against PTEN. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Parameter | This compound | bpV(pic) | Reference |
| Target | PTEN | PTEN | [1][2][3] |
| IC50 (PTEN) | 35 nM - 46 ± 10 nM | 31 nM | [1][2][3][4][5] |
| Mechanism of Action | Noncompetitive, reversible | Forms stable complexes with the active site | [4][6] |
| Inhibition Constants | Kic: 27 ± 6 nM, Kiu: 45 ± 11 nM | Not reported | [5] |
Mechanism of Action and Specificity
This compound acts as a potent, reversible, and noncompetitive inhibitor of PTEN.[4] This means that it does not directly compete with the substrate (PIP3) for binding to the active site. Instead, it is thought to bind to a separate site on the enzyme, inducing a conformational change that reduces its catalytic activity.[6] This interaction involves specific hydrogen bonding and hydrophobic interactions, which stabilize an inactive conformation of PTEN.[6]
In contrast, bpV(pic) is characterized by its ability to form stable complexes with the active site of PTEN, directly hindering its phosphatase function.[6] Some bisperoxovanadium compounds, like bpV(phen), inhibit PTEN through the oxidative formation of a disulfide bridge between Cys124 and Cys71 residues in the active site, a mechanism that is reversible by reducing agents.[7] While the exact mechanism for bpV(pic) is not as explicitly detailed in the provided results, its nature as a peroxovanadium compound suggests a similar oxidative mechanism might be at play.
Concerns about the specificity of both compounds have been raised. Some studies suggest that VO-Ohpic can inhibit other phosphatases, such as SHP1, with potency similar to its inhibition of PTEN.[8] Similarly, bisperoxovanadium compounds are known to be general inhibitors of protein tyrosine phosphatases (PTPs), and their inhibitory activity can be significantly reduced in the presence of reducing agents like dithiothreitol (B142953) (DTT).[7][9] It has been noted that bpV compounds with polar N,O ligands, like bpV(pic), may favor binding to PTEN over other PTPs.[10]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for assessing the inhibitory activity of this compound and bpV(pic).
In Vitro PTEN Inhibition Assay (using this compound)
This protocol is adapted from a study characterizing the mode of inhibition of VO-Ohpic.[4]
1. Reagents and Materials:
-
Recombinant human PTEN enzyme
-
Assay Buffer: 100 mM Tris (pH 8.0), 10 mM DTT, and 100 mM NaCl
-
Substrate: 3-O-methylfluorescein phosphate (B84403) (OMFP) or phosphatidylinositol 3,4,5-triphosphate (PIP3)
-
This compound stock solution (dissolved in DMSO)
-
96-well microplates
-
Plate reader capable of fluorescence or absorbance measurement
2. Procedure:
-
Prepare serial dilutions of this compound in the assay buffer containing 1% DMSO.
-
In a 96-well plate, add the recombinant PTEN enzyme to each well.
-
Add the diluted this compound to the respective wells and pre-incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate (OMFP or PIP3) to each well.
-
Monitor the reaction kinetics by measuring the change in fluorescence (for OMFP) or absorbance (using a Malachite Green assay for phosphate release from PIP3) over time.
-
Calculate the initial reaction velocities and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based PTEN Inhibition Assay (Western Blot for p-Akt)
This protocol provides a general workflow to assess the cellular activity of PTEN inhibitors like bpV(pic) by measuring the phosphorylation of Akt, a downstream target of the PI3K pathway.[11]
1. Reagents and Materials:
-
Cell line of interest (e.g., PC-3, HeLa)
-
Complete cell culture medium
-
bpV(pic) stock solution (dissolved in a suitable solvent like water or DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
2. Procedure:
-
Seed cells in culture plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of bpV(pic) for a predetermined time (e.g., 30 minutes to 2 hours). Include a vehicle-treated control group.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt.
-
Quantify the band intensities and calculate the ratio of phospho-Akt to total Akt to determine the extent of PTEN inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the PTEN signaling pathway and a typical experimental workflow for evaluating PTEN inhibitors.
Caption: PTEN signaling pathway and points of inhibition.
Caption: Experimental workflows for inhibitor evaluation.
Conclusion
Both this compound and bpV(pic) are potent, nanomolar inhibitors of PTEN and valuable tools for investigating the PI3K/Akt signaling pathway. The choice between them should be guided by the specific experimental context.
-
This compound is well-characterized as a reversible, noncompetitive inhibitor, with determined inhibition constants, making it suitable for detailed enzymology and kinetic studies.
-
bpV(pic) , as a peroxovanadium compound, may have a different mechanism of action and has also been noted for its insulin-mimetic properties, which could be a relevant consideration in metabolic studies.
Researchers should be mindful of the potential for off-target effects with both compounds, particularly their inhibition of other phosphatases. It is recommended to include appropriate controls in experiments, such as using multiple inhibitors or validating findings with genetic approaches (e.g., PTEN siRNA), to ensure that the observed effects are indeed due to PTEN inhibition. This comparative guide serves as a starting point for making an informed decision in the selection of a PTEN inhibitor for your research needs.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scbt.com [scbt.com]
- 7. mdpi.com [mdpi.com]
- 8. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological PTEN inhibition: potential clinical applications and effects in tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validating VO-Ohpic Trihydrate's Specificity for PTEN in Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of VO-Ohpic trihydrate's performance in targeting the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog), with a focus on validating its specificity using knockout models and comparing it to other available alternatives. The data presented is compiled from peer-reviewed studies to assist researchers in making informed decisions for their experimental designs.
Introduction to PTEN Inhibition
PTEN is a critical dual-specificity phosphatase that antagonizes the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth, proliferation, and survival.[1][2] Its frequent inactivation in various cancers makes it a prime target for therapeutic intervention.[1][2][3][4] Potent and specific inhibitors of PTEN are valuable tools for both basic research and drug development. This compound has emerged as a potent, small-molecule inhibitor of PTEN.[5][6][7][8][9] This guide examines the experimental evidence supporting its specificity, particularly through the use of PTEN-negative or knockout models.
This compound: Mechanism and Potency
This compound is a vanadium-based compound that has been shown to be a potent inhibitor of PTEN's lipid phosphatase activity.[10][11] It reportedly stabilizes the inactive conformation of the enzyme, disrupting its catalytic site.[10] Multiple studies have reported its high potency, with IC50 values in the low nanomolar range.
| Parameter | Value | Assay Type | Reference |
| IC50 | 35 nM | PIP3-based assay | [5][6][7][8] |
| IC50 | 46 ± 10 nM | OMFP-based assay | [6][11] |
| Kic | 27 ± 6 nM | - | [6] |
| Kiu | 45 ± 11 nM | - | [6] |
Validating Specificity in PTEN-Negative Models
A critical aspect of any inhibitor's utility is its specificity. The most direct method to validate that an inhibitor's effects are mediated through its intended target is to test it in a system lacking that target, such as a knockout or PTEN-negative cell line.
One key study investigated the effects of this compound in hepatocellular carcinoma (HCC) cell lines with varying PTEN expression levels: Hep3B (low PTEN), PLC/PRF/5 (high PTEN), and SNU475 (PTEN-negative).[3][5] The results demonstrated that VO-Ohpic inhibited cell viability, proliferation, and colony formation in the PTEN-expressing cell lines (Hep3B and, to a lesser extent, PLC/PRF/5), but importantly, it had no such effects on the PTEN-negative SNU475 cells.[3][5] This provides strong evidence for VO-Ohpic's specificity for PTEN.
Furthermore, the study showed that VO-Ohpic treatment led to an increase in the phosphorylation of Akt (p-Akt), a downstream target of PTEN, in Hep3B cells, consistent with PTEN inhibition.[3] In contrast, no significant change in p-Akt levels was observed in the PTEN-negative SNU475 cells upon treatment.[3]
Comparison with Alternative PTEN Inhibitors
While this compound is a well-characterized PTEN inhibitor, several other compounds have been reported to inhibit PTEN. However, detailed side-by-side comparisons of specificity using knockout models are not as readily available in the literature.
| Inhibitor | Reported Mechanism/Target | Notes |
| bpV(HOpic) | PTEN inhibitor | A vanadium-based compound similar in structure to VO-Ohpic.[10] |
| SF1126 | Dual PTEN and PI3K inhibitor | Targets both PTEN and a key downstream kinase.[10] |
| Curcumin | PTEN inhibitor (among other targets) | A natural compound with reported anticancer properties. Its specificity for PTEN is less established.[10] |
The lack of comprehensive comparative data using PTEN knockout models for these alternatives makes a direct and definitive comparison of specificity challenging. However, the available evidence for this compound's lack of activity in PTEN-negative cells provides a strong validation of its on-target effects.
Experimental Protocols
Below are summarized methodologies for key experiments used to validate the specificity of PTEN inhibitors.
Cell Viability and Proliferation Assays in PTEN-Negative vs. PTEN-Expressing Cells
-
Cell Culture: Culture PTEN-positive (e.g., Hep3B) and PTEN-negative (e.g., SNU475) cells in appropriate media and conditions.[5]
-
Treatment: Seed cells in 96-well plates and treat with a range of concentrations of the PTEN inhibitor (e.g., this compound from 0-5 μM) for a specified duration (e.g., 72 hours).[5]
-
Viability/Proliferation Assessment:
-
MTS Assay: To assess cell viability, add MTS reagent to each well and incubate. Measure the absorbance to determine the number of viable cells.
-
BrdU Incorporation Assay: To measure cell proliferation, add BrdU to the cells 24 hours before the end of the treatment period. Use a colorimetric immunoassay to quantify the amount of BrdU incorporated into the DNA.[5]
-
-
Data Analysis: Express the results as a percentage of inhibition compared to vehicle-treated control cells. A specific inhibitor should show significantly more inhibition in PTEN-positive cells compared to PTEN-negative cells.
Western Blot Analysis of Downstream Signaling
-
Cell Lysis: Treat PTEN-positive and PTEN-negative cells with the inhibitor for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against total PTEN, phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: A specific PTEN inhibitor should increase the levels of p-Akt in PTEN-positive cells but not in PTEN-negative cells.
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the PTEN signaling pathway and a typical experimental workflow for validating inhibitor specificity.
Caption: PTEN Signaling Pathway and the inhibitory action of this compound.
References
- 1. An inducible knockout mouse to model the cell-autonomous role of PTEN in initiating endometrial, prostate and thyroid neoplasias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Novel Controlled PTEN-Knockout Mouse Model for Prostate Cancer Study [frontiersin.org]
- 3. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An inducible knockout mouse to model the cell-autonomous role of PTEN in initiating endometrial, prostate and thyroid neoplasias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 9. This compound |CAS:476310-60-8 Probechem Biochemicals [probechem.com]
- 10. scbt.com [scbt.com]
- 11. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Bio-activity of VO-Ohpic Trihydrate with PI3K/mTOR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic anti-cancer effects observed when combining VO-Ohpic trihydrate, a potent PTEN inhibitor, with inhibitors of the PI3K/mTOR signaling pathway. The information presented herein is intended to support further research and development in targeted cancer therapy.
Introduction
The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that governs cell growth, proliferation, and survival.[1][2] Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention.[3][4] However, the efficacy of single-agent therapies targeting this pathway can be limited by resistance mechanisms.[5] One promising strategy to overcome this is the combination of targeted agents.
This guide focuses on the synergistic interaction between this compound and PI3K/mTOR inhibitors. This compound is a potent and specific inhibitor of Phosphatase and Tensin Homolog (PTEN), a tumor suppressor that negatively regulates the PI3K/AKT pathway.[6] By inhibiting PTEN, this compound activates AKT and mTOR signaling. While this may seem counterintuitive for cancer therapy, studies have shown that in cancer cells with low PTEN expression, this activation can paradoxically induce senescence and inhibit tumor growth. The co-administration of a PI3K/mTOR inhibitor is hypothesized to create a synthetic lethal environment, enhancing the anti-tumor effect.
Mechanism of Synergistic Action
The synergistic effect of combining this compound with a PI3K/mTOR inhibitor, such as NVP-BEZ235, stems from a dual-pronged attack on the PI3K/AKT/mTOR pathway.
-
This compound: As a PTEN inhibitor, it leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), resulting in the hyperactivation of AKT and mTOR. In certain cellular contexts, such as hepatocellular carcinoma (HCC) cells with low intrinsic PTEN levels, this sustained overactivation can trigger cellular senescence and inhibit proliferation.
-
PI3K/mTOR Inhibitors (e.g., NVP-BEZ235): These agents directly block the kinase activity of PI3K and/or mTOR, thereby inhibiting downstream signaling that promotes cell growth and survival.[3] Dual inhibitors that target both PI3K and mTOR can effectively overcome the feedback loops that may arise from inhibiting only one of these kinases.[7]
The combination of these two agents creates a scenario where the cancer cell is pushed towards a state of oncogenic stress by this compound, while the primary survival pathway it relies on is simultaneously blocked by the PI3K/mTOR inhibitor. This combined assault leads to a more potent anti-cancer effect than either agent alone.
Quantitative Analysis of Synergism
The synergistic effect of drug combinations is often quantified using the Combination Index (CI), calculated based on the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
While direct quantitative data from a singular, comprehensive study on the combination of this compound and various PI3K/mTOR inhibitors is not publicly available in a consolidated format, a key study investigating this compound with the dual PI3K/mTOR inhibitor NVP-BEZ235 in Hep3B hepatocellular carcinoma cells (with low PTEN expression) demonstrated a synergistic inhibition of cell viability. The following table is a representative template of how such data would be presented.
Table 1: Representative Data on Cell Viability Inhibition in Hep3B Cells (72h Treatment)
| Treatment Group | Concentration | % Cell Viability (Mean ± SD) | Combination Index (CI) |
| This compound | IC50 | 50 ± 5 | - |
| NVP-BEZ235 | IC50 | 50 ± 6 | - |
| Combination | (e.g., 0.5 x IC50 VO-Ohpic + 0.5 x IC50 NVP-BEZ235) | < 50 | < 1 (Synergy) |
| Untreated Control | - | 100 ± 4 | - |
Note: The specific IC50 values and CI are dependent on the specific cell line and experimental conditions. The data in this table is illustrative.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to assess the synergistic effects of drug combinations.
Cell Viability and Proliferation Assays
1. Cell Culture:
-
Hep3B (low PTEN expression), PLC/PRF/5 (high PTEN expression), and SNU475 (PTEN-negative) human hepatocellular carcinoma cell lines are commonly used.
-
Cells are maintained in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
2. MTS Assay for Cell Viability:
-
Cells are seeded in 96-well plates at a density of 5 x 103 cells/well.
-
After 24 hours, cells are treated with various concentrations of this compound, a PI3K/mTOR inhibitor (e.g., NVP-BEZ235), or a combination of both.
-
After 72 hours of incubation, MTS reagent is added to each well.
-
The absorbance is measured at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
3. BrdU Assay for Cell Proliferation:
-
Cells are seeded and treated as described for the MTS assay.
-
24 hours before the end of the 72-hour treatment period, BrdU is added to the wells.
-
At the end of the incubation, the incorporation of BrdU is quantified using a colorimetric immunoassay according to the manufacturer's instructions.
-
Proliferation is expressed as the percentage of BrdU incorporation relative to the untreated control.
Synergy Analysis
1. Drug Combination Treatment:
-
A constant-ratio combination design is often used. Stock solutions of this compound and the PI3K/mTOR inhibitor are prepared.
-
A series of dilutions of each drug and their combination at a fixed ratio (e.g., based on their individual IC50 values) are prepared.
2. Combination Index (CI) Calculation:
-
The dose-response curves for each drug and the combination are generated from the cell viability data.
-
The Combination Index (CI) is calculated using software such as CompuSyn, based on the Chou-Talalay method.
-
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Conclusion
The combination of this compound with PI3K/mTOR inhibitors represents a promising therapeutic strategy for cancers with specific genetic backgrounds, such as low PTEN expression. The synergistic inhibition of cancer cell viability and proliferation highlights the potential of this combination to overcome resistance and enhance therapeutic efficacy. Further in-depth studies, including in vivo models, are warranted to fully elucidate the clinical potential of this combination therapy.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.
References
Callegari, E., et al. (2015). A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells. Oncotarget, 6(12), 10366–10379. [1] The Synergistic Anti-Cancer Effects of NVP-BEZ235 and Regorafenib in Hepatocellular Carcinoma. (2020). Cancers, 12(6), 1433. [7] The synergistic interaction of MEK and PI3K inhibitors is modulated by mTOR inhibition. (2012). British Journal of Cancer, 106(8), 1388–1395. [3] Growth inhibition by NVP-BEZ235, a dual PI3K/mTOR inhibitor, in hepatocellular carcinoma cell lines. (2011). Oncology Reports, 26(5), 1273-1279. [2] Vertical inhibition of the PI3K/Akt/mTOR pathway is synergistic in breast cancer. (2017). Oncogenesis, 6(10), e385. [6] Characterisation of the PTEN inhibitor VO-OHpic. (2010). Journal of Chemical Biology, 3(4), 157–163. [8] Dual PI3K/mTOR Inhibitor NVP-BEZ235 Leads to a Synergistic Enhancement of Cisplatin and Radiation in Both HPV-Negative and -Positive HNSCC Cell Lines. (2020). Cancers, 12(1), 213. [9] Synergistic antitumor effects of combination PI3K/mTOR and MEK inhibition (SAR245409 and pimasertib) in mucinous ovarian carcinoma cells by fluorescence resonance energy transfer imaging. (2016). Oncotarget, 7(18), 26545–26560. [4] Dual PI3K/mTOR inhibitor NVP-BEZ235-induced apoptosis of hepatocellular carcinoma cell lines is enhanced by inhibitors of autophagy. (2014). Cancer Letters, 343(1), 171-179. [10] The synergistic antitumor effect of IL-6 neutralization with NVP-BEZ235 in hepatocellular carcinoma. (2022). Cell Death & Disease, 13(2), 146. [11] The dual PI3K/mTOR inhibitor NVP-BEZ235 enhances nab-paclitaxel antitumor response in experimental gastric cancer. (2014). Molecular Cancer Therapeutics, 13(12), 2977–2987. [12] DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. (2013). International Journal of Cancer, 133(6), 1499–1510. [5] Role of the PI3K/AKT/mTOR Pathway in Hepatocellular Carcinoma Progression and Drug Resistance. (2025). American Journal of BioMedicine, 13(3), 271-291.
References
- 1. The Synergistic Anti-Cancer Effects of NVP-BEZ235 and Regorafenib in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vertical inhibition of the PI3K/Akt/mTOR pathway is synergistic in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Growth inhibition by NVP-BEZ235, a dual PI3K/mTOR inhibitor, in hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual PI3K/mTOR inhibitor NVP-BEZ235-induced apoptosis of hepatocellular carcinoma cell lines is enhanced by inhibitors of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic inhibition of ovarian cancer cell growth by combining selective PI3K/mTOR and RAS/ERK pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The synergistic interaction of MEK and PI3K inhibitors is modulated by mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual PI3K/mTOR Inhibitor NVP-BEZ235 Leads to a Synergistic Enhancement of Cisplatin and Radiation in Both HPV-Negative and -Positive HNSCC Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic antitumor effects of combination PI3K/mTOR and MEK inhibition (SAR245409 and pimasertib) in mucinous ovarian carcinoma cells by fluorescence resonance energy transfer imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual PI3K/mTOR Inhibitor NVP-BEZ235 Enhances Radiosensitivity of Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines Due to Suppressed Double-Strand Break (DSB) Repair by Non-Homologous End Joining | MDPI [mdpi.com]
- 11. The synergistic antitumor effect of IL-6 neutralization with NVP-BEZ235 in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The dual PI3K/mTOR inhibitor NVP-BEZ235 enhances nab-paclitaxel antitumor response in experimental gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
alternative methods for inhibiting the PTEN pathway in research
For researchers, scientists, and drug development professionals, the targeted inhibition of Phosphatase and Tensin Homolog (PTEN) is a critical area of investigation. PTEN is a key tumor suppressor gene that negatively regulates the PI3K/Akt/mTOR signaling pathway, a cascade central to cell growth, proliferation, and survival.[1][2][3][4] Dysregulation of the PTEN pathway is implicated in a wide range of human diseases, most notably cancer. This guide provides a comprehensive comparison of the primary alternative methods for inhibiting the PTEN pathway in a research setting: pharmacological inhibition, RNA interference (siRNA), and CRISPR-Cas9 mediated knockout.
Comparison of PTEN Inhibition Methods
The choice of method for inhibiting the PTEN pathway depends on the specific experimental goals, the desired duration of inhibition, and the required level of specificity. Pharmacological inhibitors offer rapid and reversible intervention, while genetic methods provide more long-term and specific solutions.
| Method | Principle | Key Advantages | Key Limitations |
| Pharmacological Inhibition | Small molecules that directly bind to and inhibit the catalytic activity of the PTEN protein.[1] | - Rapid onset of action- Reversible inhibition- Dose-dependent control- Suitable for in vivo studies | - Potential for off-target effects- Can be influenced by cellular redox state- May require higher concentrations for efficacy in cells versus in vitro assays |
| siRNA-mediated Knockdown | Small interfering RNA molecules that target and promote the degradation of PTEN mRNA, preventing protein translation.[1] | - High specificity for the target mRNA- Potent and titratable knockdown of protein expression- Transient effect, suitable for studying acute loss of function | - Off-target effects due to unintended mRNA degradation- Delivery to some cell types can be challenging- Efficacy can vary depending on cell type and transfection efficiency |
| CRISPR-Cas9 Knockout | A genome-editing tool that creates a permanent loss-of-function mutation in the PTEN gene, ablating protein expression. | - Complete and permanent knockout of the gene- High specificity with proper guide RNA design- Enables the study of long-term consequences of PTEN loss | - Potential for off-target mutations- Can be lethal to cells if PTEN is essential for survival- Generation of stable knockout cell lines can be time-consuming |
Quantitative Comparison of Pharmacological PTEN Inhibitors
Several small molecule inhibitors targeting PTEN are available for research purposes. Their potency and selectivity are key considerations for experimental design. The half-maximal inhibitory concentration (IC50) is a common measure of inhibitor potency.
| Inhibitor | PTEN IC50 | Off-Target IC50 | Key Characteristics |
| VO-OHpic trihydrate | 35-46 nM[5] | PTP-β: ~350-fold higher than PTENPTP-1B: ~1800-fold higher than PTEN[6] | A potent and relatively specific vanadium-based inhibitor.[5][7] |
| bpV(phen) | 38 nM[5] | PTP-β: 343 nMPTP-1B: 920 nM[5] | A potent vanadium-based inhibitor, but can be less specific than other bpV compounds, targeting other protein tyrosine phosphatases (PTPs).[8] Its potency is significantly reduced in the presence of reducing agents.[8] |
| bpV(pic) | 31 nM[5] | More specific for PTEN than bpV(phen) due to its polar ligands.[4] | A vanadium-based inhibitor with improved specificity over bpV(phen).[4] |
| SF1670 | ~2 µM[6] | CD45: 200 nMPTPN2: 0.95 µM | A non-vanadium-based inhibitor. While it inhibits PTEN, it is more potent against other phosphatases like CD45.[6][9] |
Note: IC50 values can vary depending on the specific assay conditions.
Signaling Pathways and Experimental Workflows
To effectively utilize these inhibitory methods, a thorough understanding of the PTEN signaling pathway and the experimental workflows for their application and validation is essential.
PTEN Signaling Pathway
PTEN is a dual-specificity phosphatase that dephosphorylates both lipids and proteins. Its primary role in the PI3K/Akt pathway is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2), thereby acting as a brake on the signaling cascade.[2][10][11]
Caption: The PTEN/PI3K/Akt signaling pathway.
Experimental Workflow: Comparison of PTEN Inhibition Methods
A generalized workflow for comparing the efficacy of different PTEN inhibition methods typically involves treatment or genetic modification of cells, followed by analysis of downstream signaling and cellular phenotypes.
Caption: A generalized experimental workflow for comparing PTEN inhibition methods.
Detailed Experimental Protocols
Pharmacological Inhibition and Validation by Western Blot
This protocol describes the treatment of cells with a PTEN inhibitor and subsequent validation of pathway inhibition by measuring the phosphorylation of Akt.
Materials:
-
Cell line of interest (e.g., HeLa, U87MG)
-
Complete culture medium
-
PTEN inhibitor (e.g., this compound)
-
DMSO (for inhibitor stock solution)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-PTEN, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Prepare a stock solution of the PTEN inhibitor in DMSO.
-
Dilute the inhibitor to the desired final concentration in complete culture medium.
-
Replace the existing medium with the inhibitor-containing medium and incubate for the desired time (e.g., 1-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total Akt, PTEN, and a loading control to ensure equal loading.
-
siRNA-mediated Knockdown of PTEN in HeLa Cells
This protocol outlines the transient knockdown of PTEN using siRNA in HeLa cells.
Materials:
-
HeLa cells
-
Complete culture medium (antibiotic-free for transfection)
-
Opti-MEM I Reduced Serum Medium
-
PTEN-specific siRNA and a non-targeting control siRNA
-
Lipofectamine™ RNAiMAX transfection reagent
-
24-well plates
Procedure:
-
Cell Plating: The day before transfection, seed HeLa cells in a 24-well plate at a density of 30,000 cells per well in 500 µL of antibiotic-free complete growth medium. This should result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation (per well):
-
In a sterile tube, dilute 6 pmol of siRNA in 50 µL of Opti-MEM.
-
In a separate sterile tube, dilute 0.8 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM and mix gently.
-
Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 10-20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 100 µL of siRNA-Lipofectamine™ complexes to each well containing cells. Gently rock the plate back and forth to distribute the complexes evenly.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Validation: After incubation, harvest the cells for analysis of PTEN knockdown by Western blot (as described in the previous protocol) or qRT-PCR.
CRISPR-Cas9 Mediated Knockout of PTEN in U87MG Cells
This protocol provides a general framework for generating PTEN knockout U87MG cells using CRISPR-Cas9.
Materials:
-
U87MG cells
-
Complete culture medium
-
CRISPR/Cas9 plasmid expressing Cas9 and a PTEN-targeting guide RNA (gRNA)
-
Transfection reagent suitable for U87MG cells
-
Puromycin or other selection antibiotic if the plasmid contains a resistance marker
-
T7 Endonuclease I assay kit or sequencing service for validation
Procedure:
-
gRNA Design and Plasmid Construction: Design a gRNA targeting an early exon of the PTEN gene to maximize the likelihood of a frameshift mutation. Clone the gRNA sequence into a suitable CRISPR/Cas9 expression vector.
-
Transfection:
-
Plate U87MG cells to be 70-80% confluent on the day of transfection.
-
Transfect the cells with the PTEN-gRNA-Cas9 plasmid using an appropriate transfection reagent according to the manufacturer's protocol.
-
-
Selection and Clonal Isolation:
-
48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) if applicable.
-
After selection, perform single-cell cloning by serial dilution into 96-well plates to isolate individual clones.
-
-
Validation of Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from expanded clones. Amplify the targeted region by PCR and use a T7 Endonuclease I assay or Sanger sequencing to screen for insertions or deletions (indels).[11]
-
Western Blot Analysis: Perform Western blotting as previously described to confirm the absence of PTEN protein expression in the knockout clones.[11]
-
Conclusion
The inhibition of the PTEN pathway is a powerful tool for investigating a multitude of cellular processes and disease states. The choice between pharmacological inhibitors, siRNA, and CRISPR-Cas9 depends on the specific research question. Pharmacological inhibitors are ideal for studying the acute and reversible effects of PTEN inhibition, while siRNA allows for transient and specific knockdown. For studying the long-term consequences of complete PTEN loss, CRISPR-Cas9-mediated knockout is the method of choice. By carefully considering the advantages and limitations of each approach and employing rigorous validation methods, researchers can effectively probe the critical roles of the PTEN signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. PTEN Tumor Suppressor Network in PI3K-Akt Pathway Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological PTEN inhibition: potential clinical applications and effects in tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. PTEN and the PI3-Kinase Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: VO-Ohpic Trihydrate versus Genetic Knockdown for PTEN Inhibition in Cellular Signaling
This analysis focuses on the well-established role of PTEN as a negative regulator of the PI3K/Akt signaling pathway. Inhibition of PTEN, either pharmacologically or genetically, is expected to increase the phosphorylation of Akt (p-Akt), a key downstream effector in this pathway that promotes cell survival and proliferation.
Mechanism of Action: A Tale of Two Approaches
VO-Ohpic trihydrate is a potent, reversible, and non-competitive small molecule inhibitor of PTEN's lipid phosphatase activity. It has been shown to have an IC50 in the nanomolar range (35-46 nM) in in vitro assays. By binding to PTEN, VO-Ohpic prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to its accumulation and subsequent activation of the PI3K/Akt signaling cascade.
Genetic knockdown, typically achieved using small interfering RNA (siRNA), targets PTEN mRNA for degradation, thereby preventing the translation of the PTEN protein. This leads to a reduction in the total amount of PTEN protein in the cell, which, similar to pharmacological inhibition, results in increased PI3K/Akt signaling.
Comparative Efficacy: Insights from Cell Lines with Varied PTEN Expression
A key study investigating the effects of this compound on hepatocellular carcinoma (HCC) cell lines with different endogenous PTEN expression levels provides a valuable surrogate for a direct comparison with PTEN knockdown. The study utilized Hep3B cells (low PTEN expression), PLC/PRF/5 cells (high PTEN expression), and SNU475 cells (PTEN-negative).
The results demonstrate that VO-Ohpic treatment leads to a dose-dependent increase in the phosphorylation of Akt (Ser473) and its downstream target mTOR in Hep3B cells (low PTEN). Conversely, in PTEN-negative SNU475 cells, which functionally mimic a complete PTEN knockdown, VO-Ohpic had no effect on p-Akt levels, as there is no target for the inhibitor to act upon. This highlights a critical difference: the efficacy of VO-Ohpic is dependent on the presence of the PTEN protein, whereas a genetic knockdown aims to eliminate it entirely.
Quantitative Data Summary
The following tables summarize the key quantitative data on the effects of this compound from published studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (PTEN inhibition) | 35 nM | Recombinant PTEN, PIP3-based assay | |
| IC50 (PTEN inhibition) | 46 ± 10 nM | Recombinant PTEN, OMFP-based assay | |
| Effect on Akt Phosphorylation (Ser473) | Dose-dependent increase | Hep3B cells (low PTEN) | |
| Effect on mTOR Phosphorylation | Dose-dependent increase | Hep3B cells (low PTEN) | |
| Effect on Cell Viability | Inhibition | Hep3B cells (low PTEN) | |
| Effect on Cell Proliferation (BrdU) | Inhibition | Hep3B cells (low PTEN) |
Table 2: In Vivo Efficacy of this compound in a Hep3B Xenograft Model
| Parameter | Treatment Group | Result | Reference |
| Tumor Growth | VO-Ohpic (10 mg/kg, i.p.) | Significant inhibition | |
| p-Akt Levels in Tumors | VO-Ohpic | Increased | |
| p-ERK1/2 Levels in Tumors | VO-Ohpic | Increased |
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams illustrate the PTEN signaling pathway and the logical workflow for comparing VO-Ohpic and PTEN knockdown.
Caption: PTEN signaling pathway and points of intervention.
Caption: Logical workflow for comparing VO-Ohpic and PTEN knockdown.
Experimental Protocols
1. Western Blot for PTEN and p-Akt
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against PTEN, p-Akt (Ser473), and total Akt overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
2. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or transfected with PTEN siRNA.
-
MTT Incubation: After the desired incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
3. PTEN siRNA Transfection
-
Cell Seeding: Cells are seeded in a 6-well plate to reach 50-70% confluency on the day of transfection.
-
Transfection Complex Preparation: PTEN siRNA and a lipid-based transfection reagent are separately diluted in serum-free medium. The two solutions are then combined and incubated at room temperature to allow the formation of siRNA-lipid complexes.
-
Transfection: The transfection complexes are added to the cells in fresh serum-free medium.
-
Incubation and Analysis: The cells are incubated for 48-72 hours before being harvested for downstream analysis (e.g., Western blot to confirm knockdown efficiency).
4. In Vivo Xenograft Model
-
Cell Implantation: Human cancer cells (e.g., Hep3B) are subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth and Treatment: Once tumors are palpable, mice are randomized into treatment and control groups. The treatment group receives intraperitoneal (i.p.) injections of this compound (e.g., 10 mg/kg) on a specified schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised for further analysis, such as Western blotting for p-Akt and immunohistochemistry.
Conclusion
Both this compound and genetic knockdown are effective methods for inhibiting PTEN function and activating the PI3K/Akt signaling pathway. The choice between these two approaches will depend on the specific experimental goals. VO-Ohpic offers a reversible and titratable method of inhibition, which is advantageous for studying the dynamic effects of PTEN inhibition and for in vivo applications. Genetic knockdown provides a more complete and sustained abrogation of PTEN expression, which is useful for studying the long-term consequences of PTEN loss. The data from cell lines with varying PTEN expression suggests that the cellular context, particularly the endogenous level of PTEN, is a critical determinant of the response to pharmacological inhibition. Future studies directly comparing these two modalities in a controlled manner will be invaluable for a more comprehensive understanding of their respective impacts on cellular signaling and function.
A Comparative Analysis of VO-Ohpic Trihydrate and SF1670 as PTEN Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two commonly used PTEN inhibitors: VO-Ohpic trihydrate and SF1670. The information presented is collated from publicly available research to facilitate an objective assessment of their performance, supported by experimental data and detailed methodologies.
Introduction to PTEN and its Inhibition
Phosphatase and tensin homolog (PTEN) is a critical tumor suppressor protein that acts as a dual-specificity phosphatase. Its primary function is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the 3' position, thereby negatively regulating the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[1] Inhibition of PTEN is a therapeutic strategy being explored for various conditions, including cancer, diabetes, and neurodegenerative diseases, where enhancing PI3K/Akt signaling may be beneficial.[1][2]
Quantitative Performance Comparison
The following tables summarize the key quantitative data for this compound and SF1670, providing a direct comparison of their potency, selectivity, and cellular effects.
Table 1: In Vitro Inhibitory Activity
| Parameter | This compound | SF1670 | Reference(s) |
| PTEN IC50 | 35-46 nM | ~2 µM (2000 nM) | [3][4][5][6] |
| Mechanism of Action | Reversible, Non-competitive | Binds to the active site | [7][8] |
| Inhibition Constants | Kic: 27 ± 6 nM, Kiu: 45 ± 11 nM | Not Reported | [3] |
Table 2: Selectivity Profile
| Off-Target | This compound | SF1670 | Reference(s) |
| CD45 | Not Reported | IC50 = 200 nM | [9] |
| PTPN2 | Not Reported | IC50 = 0.95 µM | [10][11] |
| SHP1 | Inhibition observed (IC50 ~975 nM in one study) | High selectivity (little to no inhibition up to 100 µM) | [12][13] |
| INPP4A/B | Not Reported | High selectivity (little to no inhibition up to 100 µM) | [12] |
Table 3: Cellular and In Vivo Efficacy
| Parameter | This compound | SF1670 | Reference(s) |
| Cellular Effects | Activates Akt and FoxO3a, enhances glucose uptake, promotes wound healing, induces senescence in some cancer cells.[4][5] | Enhances PIP3 signaling, increases Akt phosphorylation, stimulates angiogenesis, augments neutrophil functions.[8][14] | |
| Cytotoxicity IC50 | Cell line dependent effects on viability.[4] | HBEC: 5 µM, PC-3: 10 µM, H1299: 44 µM.[14] | |
| In Vivo Efficacy | Reduces myocardial infarct size in mice (10 µg/kg, i.p.), inhibits tumor growth in xenograft models.[3][15] | Augments bacteria-killing in neutropenic mice (500 nM, i.v.), reduces tumor volume in xenograft models (10-30 mg/kg).[14][16] |
Signaling Pathway and Experimental Workflows
Visual representations of the key signaling pathway and experimental protocols are provided below to aid in the understanding of the mechanisms and methodologies involved in the study of these PTEN inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Assays to Measure PTEN Lipid Phosphatase Activity In Vitro from Purified Enzyme or Immunoprecipitates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 5. echelon-inc.com [echelon-inc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for PTEN Expression by Immunohistochemistry in Formalin-fixed Paraffin-embedded Human Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. echelon-inc.com [echelon-inc.com]
- 15. mdpi.com [mdpi.com]
- 16. scbt.com [scbt.com]
The Critical Role of PTEN-Negative Cell Lines as a Negative Control for the PTEN Inhibitor VO-Ohpic Trihydrate
A definitive guide for researchers validating PTEN inhibition, this document outlines the rationale and experimental support for using PTEN-negative cell lines as an essential negative control when evaluating the efficacy and specificity of the PTEN inhibitor, VO-Ohpic trihydrate. By directly comparing the cellular response in PTEN-proficient and PTEN-deficient contexts, researchers can ensure the observed effects are directly attributable to the inhibition of PTEN and not off-target interactions.
The Gatekeeper of the PI3K/AKT/mTOR Pathway: The Role of PTEN
The Phosphatase and Tensin Homolog (PTEN) is a critical tumor suppressor gene that functions as a dual-specificity phosphatase.[1][2] Its primary role is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger in the PI3K/AKT/mTOR signaling pathway.[2][3] By converting PIP3 back to phosphatidylinositol (4,5)-bisphosphate (PIP2), PTEN acts as a brake on this pathway, which, when unchecked, drives cellular processes such as cell growth, proliferation, survival, and metabolism.[4][5][6] In many cancers, PTEN is mutated or deleted, leading to the constitutive activation of the PI3K/AKT/mTOR pathway and promoting tumorigenesis.[7][8]
This compound: A Potent Inhibitor of PTEN
This compound is a potent, small-molecule inhibitor of PTEN's lipid phosphatase activity, with a reported IC50 in the nanomolar range.[9][10][11] It is a valuable tool for studying the downstream consequences of PTEN inhibition. By blocking PTEN, this compound is expected to increase the levels of PIP3, leading to the phosphorylation and activation of AKT and subsequent downstream effectors like mTOR.[9][12]
The Logic of the Negative Control: Why PTEN-Negative Cells are Essential
The central principle of a negative control is to ensure that an experimental outcome is due to the specific variable being tested. In the context of a PTEN inhibitor, it is crucial to demonstrate that the observed cellular effects are a direct result of PTEN inhibition. A PTEN-negative cell line, which lacks the target protein, provides the ideal negative control.
If this compound specifically inhibits PTEN, then treating a PTEN-negative cell line with this compound should produce no significant change in the phosphorylation status of downstream signaling proteins like AKT and S6 Kinase. Conversely, a PTEN-positive cell line should exhibit a marked increase in the phosphorylation of these proteins. This differential response provides strong evidence for the inhibitor's specificity.
Below is a diagram illustrating the differential signaling response to a PTEN inhibitor in PTEN-positive versus PTEN-negative cells.
Caption: Differential effect of this compound in PTEN-positive vs. PTEN-negative cells.
Comparative Experimental Data
Studies have demonstrated the utility of PTEN-negative cell lines as negative controls for PTEN inhibitors. For instance, a study investigating the effects of this compound on various hepatocellular carcinoma (HCC) cell lines with differing PTEN expression levels provides clear evidence.[13] The PTEN-negative cell line SNU475 showed no significant increase in the phosphorylation of AKT or mTOR upon treatment with VO-Ohpic, in stark contrast to the PTEN-positive cell lines Hep3B (low PTEN expression) and PLC/PRF/5 (high PTEN expression).[13][14]
The expected outcomes of treating PTEN-positive and PTEN-negative cell lines with this compound are summarized in the table below.
| Cell Line Type | PTEN Expression | Treatment | Expected p-AKT Levels | Expected p-S6K Levels |
| PTEN-Positive | Present | Vehicle (DMSO) | Basal | Basal |
| This compound | Increased | Increased | ||
| PTEN-Negative | Absent | Vehicle (DMSO) | High Basal | High Basal |
| This compound | No Significant Change | No Significant Change |
Experimental Protocols
To validate the specificity of this compound using a PTEN-negative cell line as a negative control, the following experimental workflow is recommended.
Caption: A standard workflow for comparing the effects of this compound.
Cell Culture and Treatment
-
Cell Lines:
-
PTEN-Positive: e.g., PC-3 (prostate cancer), U87-MG (glioblastoma)
-
PTEN-Negative: e.g., SNU475 (hepatocellular carcinoma), BT549 (breast cancer)[15]
-
-
Culture Conditions: Culture cells in appropriate media and conditions to achieve 70-80% confluency.
-
Treatment: Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2-24 hours).[16]
Cell Lysis and Protein Extraction
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[17]
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein.[16]
Protein Quantification
-
Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay to ensure equal protein loading for Western blotting.[16]
Western Blot Analysis
-
Sample Preparation: Denature protein samples by boiling in SDS-PAGE sample buffer.
-
Gel Electrophoresis: Separate proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[17]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-AKT (Ser473), total AKT, p-p70 S6 Kinase (Thr389), total p70 S6 Kinase) and a loading control (e.g., β-actin or GAPDH).[19][20] It is recommended to incubate overnight at 4°C with gentle agitation.[19]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]
Data Analysis
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels for each target.
-
Compare the changes in phosphorylation between the vehicle- and this compound-treated groups for both the PTEN-positive and PTEN-negative cell lines.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. PTEN (gene) - Wikipedia [en.wikipedia.org]
- 3. ascopubs.org [ascopubs.org]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. PTEN gene: MedlinePlus Genetics [medlineplus.gov]
- 7. Decoding PTEN: from biological functions to signaling pathways in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reduced PTEN expression in breast cancer cells confers susceptibility to inhibitors of the PI3 kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Characterisation of the PTEN inhibitor VO-OHpic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. tandfonline.com [tandfonline.com]
- 14. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 19. ccrod.cancer.gov [ccrod.cancer.gov]
- 20. Phospho-p70 S6 Kinase (Thr389) Monoclonal Antibody (R.566.2) (MA5-15202) [thermofisher.com]
Evaluating the Therapeutic Potential of VO-Ohpic Trihydrate in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of VO-Ohpic trihydrate, a potent and selective inhibitor of the tumor suppressor protein Phosphatase and Tensin Homolog (PTEN). By inhibiting PTEN, this compound activates downstream signaling pathways that promote cell survival and proliferation, a mechanism with significant implications for various therapeutic areas, including oncology and regenerative medicine. This document summarizes key experimental findings, compares its efficacy with other PTEN inhibitors where data is available, and provides detailed methodologies for critical preclinical assays.
Mechanism of Action and Signaling Pathway
This compound is a vanadium-based small molecule that specifically and potently inhibits the lipid phosphatase activity of PTEN.[1][2] PTEN is a crucial negative regulator of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and other diseases.[3] By inhibiting PTEN, this compound leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), resulting in the activation of downstream effectors such as Akt and mTOR.[2][4] This activation, in turn, can paradoxically induce cellular senescence in cancer cells with low PTEN expression, thereby inhibiting tumor growth.[3][4] Furthermore, studies have indicated that this compound can also modulate the RAF/MEK/ERK signaling pathway.[4]
Figure 1: Simplified signaling pathway of this compound.
Preclinical Efficacy in Hepatocellular Carcinoma (HCC)
This compound has demonstrated significant preclinical activity against hepatocellular carcinoma (HCC) cells, particularly those with low PTEN expression.[4][5] In vitro studies have shown that it can inhibit cell viability, proliferation, and colony formation, while inducing cellular senescence.[2][4]
In Vitro Potency
The inhibitory concentration (IC50) of this compound against recombinant PTEN has been determined in multiple studies, highlighting its high potency.
| Compound | IC50 (nM) | Assay System | Reference |
| This compound | 35 | Recombinant PTEN (PIP3-based assay) | [1][6] |
| This compound | 46 ± 10 | Recombinant PTEN | [7] |
| bpV(HOpic) | 14 | Recombinant PTEN | [8] |
| bpV(phen) | 38 | Recombinant PTEN | [8] |
In Vivo Tumor Growth Inhibition
In a preclinical model using nude mice bearing xenografts of Hep3B cells (a human HCC cell line with low PTEN expression), this compound significantly inhibited tumor growth.[2][4] This in vivo efficacy was associated with increased levels of phosphorylated Akt and ERK1/2 in the tumor tissues, confirming the mechanism of action observed in vitro.[4]
| Treatment Group | Tumor Volume (endpoint) | Survival | Reference |
| Control | Significantly higher | Lower | [1][4] |
| This compound | Significantly lower | Increased | [1][4] |
Therapeutic Potential in Other Indications
Beyond oncology, the mechanism of action of this compound suggests its potential in other therapeutic areas:
-
Cardiac Remodeling: In a model of doxorubicin-induced cardiomyopathy, this compound attenuated apoptosis and adverse cardiac remodeling.[9] This was associated with a reduction in pro-inflammatory M1 macrophages and an increase in anti-inflammatory M2 macrophages, mediated through the PTEN/Akt pathway.[9]
-
Insulin (B600854) Resistance: By activating the Akt pathway, PTEN inhibitors like this compound can enhance glucose uptake, suggesting a potential role in overcoming insulin resistance.[2][6]
-
Wound Healing: PTEN inhibition has been shown to accelerate wound healing in fibroblasts.[2][6]
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Plate human HCC cell lines (e.g., Hep3B, PLC/PRF/5, SNU475) in 96-well plates at a density of 3x10^3 cells per well.[6]
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0-5 μM) for 72 hours.[6]
-
BrdU Incorporation: Add Bromodeoxyuridine (BrdU) to the wells 24 hours before the end of the treatment period.[6]
-
Measurement: Determine the amount of BrdU incorporation into DNA using a colorimetric immunoassay according to the manufacturer's instructions.
-
Data Analysis: Express the results as the percentage inhibition of BrdU incorporation compared to the vehicle-treated control.
Figure 2: Workflow for the cell viability assay.
Western Blot Analysis
-
Cell Lysis: Lyse treated and untreated HCC cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PTEN, p-Akt, Akt, p-mTOR, mTOR, p-ERK1/2, ERK1/2, β-actin) overnight at 4°C.
-
Washing: Wash the membrane several times with washing buffer.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).[4]
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject Hep3B cells into the flanks of nude mice.
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Treatment: Administer this compound (e.g., via intraperitoneal injection) or vehicle control to the mice according to the desired dosing schedule.[6]
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry for Ki-67).[1][4]
Conclusion
This compound is a promising preclinical candidate with a well-defined mechanism of action as a potent PTEN inhibitor. Its ability to modulate key signaling pathways has demonstrated significant anti-tumor activity in models of hepatocellular carcinoma and suggests therapeutic potential in other diseases, including cardiac conditions and metabolic disorders. Further investigation is warranted to fully elucidate its clinical utility and to establish a comprehensive safety profile. The experimental data and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to build upon in their evaluation of this and other PTEN-targeting therapeutics.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 3. mdpi.com [mdpi.com]
- 4. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of VO-Ohpic Trihydrate and Other PTEN Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis and literature review of VO-Ohpic trihydrate, a potent inhibitor of the tumor suppressor protein Phosphatase and Tensin Homolog (PTEN). It objectively compares the performance of this compound with other commonly used PTEN inhibitors, supported by experimental data from peer-reviewed studies. This document is intended to serve as a valuable resource for researchers and professionals in drug development investigating the therapeutic potential of PTEN inhibition.
Introduction to PTEN Inhibition
Phosphatase and Tensin Homolog (PTEN) is a critical tumor suppressor gene that is frequently mutated or deleted in a wide range of human cancers. PTEN functions as a lipid phosphatase, dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). This action antagonizes the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth, proliferation, survival, and metabolism. Inhibition of PTEN is a promising therapeutic strategy for various diseases, including cancer and diabetes.
This compound has emerged as a highly potent and selective small molecule inhibitor of PTEN. This guide will delve into its mechanism of action, compare its efficacy with other inhibitors, and provide detailed experimental protocols for its study.
Data Presentation: Comparison of PTEN Inhibitors
The following table summarizes the in vitro potency of this compound and other well-characterized PTEN inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition in vitro.
| Inhibitor | Target(s) | IC50 (nM) | Selectivity Notes |
| This compound | PTEN | 35 - 46 [1][2][3][4] | Highly selective for PTEN. |
| bpV(HOpic) | PTEN, PTP-β, PTP-1B | 14 (PTEN)[5][6][7] | IC50 for PTP-β and PTP-1B are ~350 and ~1800-fold higher, respectively.[6][8] |
| bpV(phen) | PTEN, PTP-β, PTP-1B | 38 (PTEN)[2][9] | Also inhibits PTP-β (IC50 = 343 nM) and PTP-1B (IC50 = 920 nM).[2][9] |
| SF1670 | PTEN, PTPN2, CD45 | 1780 - 2000 (PTEN)[10][11][12] | Also inhibits PTPN2 (IC50 = 950 nM) and CD45.[10][13] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to study the effects of this compound and other PTEN inhibitors.
Cell Culture
-
Cell Lines:
-
Hep3B (Hepatocellular Carcinoma): Low PTEN expression. Culture in Minimum Eagle's Medium (MEM) with 10% Fetal Bovine Serum (FBS).[14]
-
PLC/PRF/5 (Hepatocellular Carcinoma): High PTEN expression. Culture in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS.[14]
-
SNU475 (Hepatocellular Carcinoma): PTEN-negative. Culture in RPMI-1640 Medium with 10% FBS.
-
-
General Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[15][16] Subculture cells at a ratio of 1:2 to 1:4 when they reach 80-90% confluency.
Western Blot Analysis for PI3K Pathway Activation
This protocol is used to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with PTEN inhibitors.
-
Cell Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with desired concentrations of this compound or other inhibitors for the specified time.
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Electrotransfer:
-
Denature 20-30 µg of protein by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), total mTOR, and PTEN overnight at 4°C. Use GAPDH or β-actin as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
BrdU Cell Proliferation Assay
This colorimetric immunoassay measures the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA, serving as an indicator of cell proliferation.
-
Cell Seeding and Treatment:
-
Seed 3 x 10³ cells per well in a 96-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound or other inhibitors for 72 hours.[1]
-
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.[17][18][19]
-
Fixation and Denaturation:
-
Remove the labeling medium.
-
Add fixing/denaturing solution to each well and incubate for 30 minutes at room temperature.[18]
-
-
Immunodetection:
-
Wash wells with PBS.
-
Add anti-BrdU antibody and incubate for 1 hour at room temperature.
-
Wash wells and add a peroxidase-conjugated secondary antibody. Incubate for 30 minutes.
-
-
Substrate Reaction and Measurement:
-
Wash wells and add TMB substrate.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Mandatory Visualizations
Signaling Pathway of PTEN Inhibition by this compound
Caption: PTEN inhibition by this compound leads to the activation of the PI3K/Akt/mTOR pathway.
Experimental Workflow for Evaluating PTEN Inhibitors
Caption: A typical workflow for the preclinical evaluation of PTEN inhibitors like this compound.
References
- 1. PTEN Inhibition in Human Disease Therapy [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selleck Chemical LLC bpV (HOpic) 5mg 722494-26-0 Bisperoxovanadium (HOpic), | Fisher Scientific [fishersci.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. SF 1670 | Protein Tyrosine Phosphatases | Tocris Bioscience [tocris.com]
- 11. SF1670 (PTEN Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 12. cellagentech.com [cellagentech.com]
- 13. rndsystems.com [rndsystems.com]
- 14. A new protocol for long‐term culture of a specific subpopulation of liver cancer stem cells enriched by cell surface markers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hep3B Cell Line: Hepatocellular Carcinoma Research and Discovery [cytion.com]
- 16. HEP3B Cells [cytion.com]
- 17. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. media.cellsignal.com [media.cellsignal.com]
Safety Operating Guide
Personal protective equipment for handling VO-Ohpic trihydrate
Essential Safety and Handling of VO-Ohpic Trihydrate
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of this compound, a potent inhibitor of Phosphatase and Tensin Homolog (PTEN). The following procedural guidance outlines operational plans from receipt to disposal, ensuring laboratory safety and integrity of the compound.
GHS Hazard Classification and Precautionary Statements
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards.[1] Strict adherence to the precautionary statements is mandatory to mitigate risks.
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |
Signal Word: Warning[1]
Pictograms:
Personal Protective Equipment (PPE) and Engineering Controls
The following table summarizes the required personal protective equipment and engineering controls to be in place when handling this compound.[1]
| Control | Specification |
| Engineering Controls | Ensure adequate ventilation. Provide an accessible safety shower and eye wash station.[1] |
| Eye/Face Protection | Safety goggles with side-shields.[1] |
| Hand Protection | Protective gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Impervious clothing, such as a lab coat.[1] |
| Respiratory Protection | A suitable respirator should be used if ventilation is inadequate or for handling large quantities. |
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Receipt: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a well-ventilated, locked-up place with the container tightly closed.[1] Recommended storage temperature is -20°C for long-term stability (≥ 4 years).[2]
Preparation of Solutions
-
Solubility: this compound is a crystalline solid.[2] It has a solubility of approximately 1 mg/ml in PBS (pH 7.2).[2] For in vivo studies, it can be dissolved in solvents like DMSO, with further dilution in saline or other vehicles.[3][4]
-
Procedure:
-
Always work in a well-ventilated area, preferably a chemical fume hood.
-
Wear all required PPE as detailed in the table above.
-
To prepare a stock solution, carefully weigh the required amount of the crystalline solid.
-
Slowly add the solvent to the solid to avoid splashing. Sonication may be recommended to aid dissolution.[3]
-
Experimental Use
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1]
-
In case of exposure:
-
If on skin: Wash with plenty of soap and water.[1]
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
If swallowed: Rinse mouth.[1]
-
Spill Management and Disposal
-
Spill Response:
-
Evacuate personnel from the immediate area.
-
Wear full personal protective equipment.[1]
-
Prevent further leakage or spillage. Keep the product away from drains or water courses.[1]
-
For liquid spills, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
-
Disposal: Dispose of the contents and container in accordance with local, state, and federal regulations.[1] Contaminated material should be treated as hazardous waste.[1]
Experimental Workflow for Safe Handling
The following diagram illustrates the key stages and safety precautions for handling this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
